molecular formula C13H13NO2 B174817 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione CAS No. 129306-04-3

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

货号: B174817
CAS 编号: 129306-04-3
分子量: 215.25 g/mol
InChI 键: INVMZALXDUDUFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptane-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-11-9-14(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVMZALXDUDUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432200
Record name 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129306-04-3
Record name 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a heterocyclic organic compound with a spirocyclic scaffold. It is primarily recognized as a key intermediate in the synthesis of pharmacologically active molecules, most notably next-generation antiviral agents. Its rigid, three-dimensional structure makes it an attractive building block in medicinal chemistry for the development of novel therapeutics. This guide provides a comprehensive overview of the known chemical properties of this compound, its role in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, and the biological context of its application. While detailed experimental data for this specific intermediate is not extensively published, this document compiles available information and provides context through related, well-documented compounds.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
CAS Number 129306-04-3[1]
Purity Typically ≥98%[1]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Note: The lack of publicly available, experimentally determined physical properties such as melting point, boiling point, and solubility is a significant data gap. Researchers working with this compound would need to determine these properties empirically.

Role in the Synthesis of HCV NS5A Inhibitors

This compound serves as a crucial building block for more complex molecules, particularly in the synthesis of antiviral drugs targeting the Hepatitis C virus. Derivatives of 5-azaspiro[2.4]heptane are integral to the structure of potent inhibitors of the HCV non-structural protein 5A (NS5A).

One of the most prominent examples is the synthesis of Ledipasvir , a widely used NS5A inhibitor for the treatment of chronic HCV infection. While the exact synthetic step involving this compound is often part of proprietary industrial processes, the general synthetic strategy involves the elaboration of the azaspiro[2.4]heptane core.

The logical workflow for the utilization of this intermediate in drug synthesis is outlined below.

G cluster_0 Synthesis of the Azaspiro[2.4]heptane Core cluster_1 Elaboration and Coupling cluster_2 Final Drug Product A Starting Materials B This compound A->B Multistep Synthesis C Functional Group Interconversion B->C D Coupling with other key fragments C->D E Active Pharmaceutical Ingredient (e.g., Ledipasvir) D->E

Caption: Synthetic workflow from the core intermediate to the final drug.

Biological Context: Mechanism of NS5A Inhibition

The end-products derived from this compound, such as Ledipasvir, function by inhibiting the HCV NS5A protein. NS5A is a critical component of the HCV replication complex and is essential for multiple stages of the viral life cycle.

The inhibitory action disrupts the normal function of NS5A, which includes:

  • RNA Replication: NS5A is a key organizer of the membranous web, the site of viral RNA replication. Inhibition disrupts the formation and integrity of this replication complex.

  • Virion Assembly: NS5A is also involved in the assembly of new viral particles. NS5A inhibitors can block this process, preventing the formation of infectious virions.

The general signaling pathway of HCV replication and the point of inhibition by NS5A inhibitors is depicted in the following diagram.

G cluster_0 HCV Life Cycle cluster_1 Drug Intervention Entry HCV Entry Translation Polyprotein Translation & Processing Entry->Translation Replication RNA Replication (via NS5A) Translation->Replication Assembly Virion Assembly (via NS5A) Replication->Assembly Release Virion Release Assembly->Release Inhibitor NS5A Inhibitor (e.g., Ledipasvir) Inhibitor->Replication Inhibits Inhibitor->Assembly Inhibits

Caption: Inhibition of HCV replication and assembly by NS5A inhibitors.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and characterization of this compound are scarce. The synthesis of related azaspiro[2.4]heptane derivatives often involves multi-step sequences that are proprietary.

For researchers aiming to work with this or similar compounds, a general approach based on the synthesis of related structures would involve:

  • Construction of the Spirocyclic Core: This could be achieved through various methods, such as the cyclization of appropriately substituted precursors.

  • Introduction of the Benzyl Group: N-benzylation is a common transformation in organic synthesis and can typically be achieved by reacting the corresponding secondary amine with a benzyl halide in the presence of a base.

  • Oxidation to the Dione: The final step would likely involve the oxidation of a precursor molecule to install the two ketone functionalities.

Characterization would then involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione.

  • Melting Point Analysis: To assess the purity of the solid compound.

Due to the lack of specific literature, any work with this compound would necessitate the development and validation of these experimental protocols in the laboratory.

Conclusion

This compound is a valuable chemical intermediate with a significant role in the development of modern antiviral therapies. Its structural features are key to the efficacy of the final drug products. While there is a notable absence of detailed public data on its specific chemical and physical properties, its importance in the synthesis of HCV NS5A inhibitors like Ledipasvir is well-established. Further research and publication of the experimental details concerning this compound would be of great benefit to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] The unique spirocyclic scaffold, where two rings share a single carbon atom, imparts conformational rigidity, a desirable trait in modern drug design for enhancing target selectivity and metabolic stability.[4]

Molecular and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 129306-04-3[5][6][7]
Molecular Formula C13H13NO2[5][6][7]
Molecular Weight 215.25 g/mol [5][6]
Synonyms 5-Benzyl-4,7-dioxo-5-azaspiro[2.4]heptane, 5-(Phenylmethyl)-5-azaspiro[2.4]heptane-4,7-dione[5][6]

Hypothetical Synthesis and Characterization

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be conceptualized. The general approach to forming spirocyclic systems often involves the dialkylation of an activated carbon center.[8]

Experimental Protocol: A Generalized Synthetic Approach

A potential synthesis could involve the reaction of a suitable cyclopropane-containing precursor with a benzylamine derivative, followed by cyclization to form the desired spirolactam. The final oxidation step would yield the target dione.

Materials:

  • 1,1-Cyclopropanedicarboxylic acid

  • Thionyl chloride

  • Benzylamine

  • Triethylamine

  • An appropriate oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Anhydrous solvents (e.g., Dichloromethane, THF)

Procedure:

  • Acid Chloride Formation: 1,1-Cyclopropanedicarboxylic acid is reacted with an excess of thionyl chloride to form the corresponding diacyl chloride.

  • Amide Formation: The diacyl chloride is then slowly added to a solution of benzylamine and triethylamine in an anhydrous solvent at a reduced temperature to form the corresponding diamide.

  • Cyclization (Dieckmann or Thorpe-Ziegler type): The diamide is subjected to intramolecular cyclization under basic conditions to form the 5-benzyl-5-azaspiro[2.4]heptane-4-one intermediate.

  • Oxidation: The intermediate is then oxidized using a suitable oxidizing agent to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

Spectroscopic Data for Structure Elucidation

The confirmation of the molecular structure of newly synthesized compounds relies on a combination of spectroscopic techniques.[9][10] The following tables summarize the expected data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.20 - 7.40Multiplet5HPhenyl group
Benzyl Protons4.65Singlet2H-CH₂-Ph
Cyclopropane Protons1.20 - 1.50Multiplet4HCyclopropane ring
Methylene Protons2.80Singlet2H-CH₂- in the five-membered ring
¹³C NMR (Carbon NMR) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl Carbons170-175C=O
Aromatic Carbons127-135Phenyl group
Spiro Carbon60-70C(spiro)
Benzyl Carbon45-55-CH₂-Ph
Methylene Carbon35-45-CH₂- in the five-membered ring
Cyclopropane Carbons15-25Cyclopropane ring
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
C=O (Amide)1680 - 1720 (strong)
C-N Stretch1180 - 1360
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Mass Spectrometry (MS)
Ion Expected m/z
[M]+•215.09
[M+H]+216.10
[M+Na]+238.08
Fragment (loss of benzyl)124.04
Fragment (benzyl cation)91.05

Visualizing the Molecular Landscape

Diagrams are essential tools for visualizing complex chemical information. The following section provides DOT language scripts to generate key diagrams related to this compound.

Caption: Chemical structure of this compound.

synthesis_workflow start Starting Materials (1,1-Cyclopropanedicarboxylic acid, Benzylamine) step1 Acyl Chloride Formation start->step1 step2 Amide Formation step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Oxidation step3->step4 product 5-Benzyl-5-azaspiro[2.4] heptane-4,7-dione step4->product

Caption: Generalized synthetic workflow for the target compound.

elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Elucidated data_analysis->structure_confirmed

Caption: Logical workflow for the structure elucidation process.

Conclusion

The structural elucidation of this compound is a systematic process that combines organic synthesis with a suite of powerful spectroscopic techniques. While this compound is primarily recognized as a synthetic intermediate, its rigid spirocyclic framework is of significant interest in medicinal chemistry for the development of novel therapeutics. The detailed methodologies and expected analytical data presented in this guide provide a foundational resource for researchers engaged in the synthesis and characterization of this and related spirocyclic molecules.

References

Spectroscopic data for 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature and public databases, this guide presents a combination of information on closely related analogues and predicted spectroscopic data. It includes a plausible synthetic protocol, predicted spectroscopic data tables for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and a generalized workflow for the pharmacological screening of novel chemical entities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar molecular scaffolds.

Introduction

This compound belongs to the class of azaspirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can allow for precise interactions with biological targets. The presence of the N-benzyl group and the succinimide-like dione functionality suggests potential for diverse biological activities. Spirocyclic frameworks are features of numerous natural products and have been explored for their antiviral and anticancer properties.[1][2][3] This document aims to provide a detailed, albeit partially predictive, guide to the chemical and spectroscopic properties of this compound.

Synthesis and Characterization

While a specific experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be adapted from established methods for the synthesis of related N-benzyl substituted pyrrolidine-diones.[4]

Proposed Synthetic Protocol

The synthesis of the title compound can be envisioned through a condensation reaction. A potential method is outlined below, based on the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.[4]

Reaction Scheme (Hypothetical):

A suitable starting material would be a precursor that can react with a cyclopropanating agent. A possible approach could involve the reaction of N-benzylmaleimide with a cyclopropanating reagent.

Materials:

  • N-Benzylmaleimide

  • Diazomethane or other cyclopropanating agent (e.g., Simmons-Smith reagent)

  • Anhydrous diethyl ether or dichloromethane

  • Palladium(II) acetate (if using diazomethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-benzylmaleimide in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • If using diazomethane, add a catalytic amount of palladium(II) acetate.

  • Slowly add a freshly prepared ethereal solution of diazomethane from the dropping funnel to the stirred solution of N-benzylmaleimide over 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25 - 7.40m5HAromatic protons (C₆H₅)
~ 4.65s2HBenzyl CH₂
~ 2.80s2HCH₂ of the succinimide ring
~ 1.20 - 1.40m4HCyclopropane CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 175 - 180Carbonyl carbons (C=O) of the dione
~ 135 - 138Quaternary aromatic carbon (C-CH₂)
~ 128 - 129Aromatic CH carbons
~ 45Benzyl CH₂
~ 35CH₂ of the succinimide ring
~ 20Spiro carbon
~ 10 - 15Cyclopropane CH₂ carbons[5]

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3030 - 3080MediumAromatic and Cyclopropyl C-H stretch[5][6]
~ 2850 - 2950MediumAliphatic C-H stretch (benzyl and succinimide CH₂)
~ 1700 - 1770StrongAsymmetric and symmetric C=O stretch of the succinimide ring[7][8]
~ 1600, 1495, 1450MediumAromatic C=C stretching[9]
~ 1020 - 1030MediumCyclopropane ring deformation[5]
~ 690 - 770StrongC-H out-of-plane bending for monosubstituted benzene[10]

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
215Molecular ion [M]⁺
124[M - C₇H₇]⁺, Loss of the benzyl group
91[C₇H₇]⁺, Tropylium ion (base peak)[11]
77[C₆H₅]⁺, Phenyl cation

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the spirocyclic scaffold is a known feature in compounds with various biological activities, including antiviral and anticancer properties.[3][12]

Given that this compound is a novel chemical entity, a logical first step in its biological evaluation would be a comprehensive pharmacological screening process. The following diagram illustrates a general workflow for such a screening.

Pharmacological_Screening_Workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (e.g., High-Throughput Screening) characterization->primary_screening dose_response Dose-Response Studies (IC50/EC50 Determination) primary_screening->dose_response target_identification Target Identification/ Mechanism of Action Studies dose_response->target_identification selectivity_profiling Selectivity and Off-Target Profiling target_identification->selectivity_profiling admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) selectivity_profiling->admet efficacy_models Efficacy in Animal Models (e.g., Xenograft models) admet->efficacy_models sar Structure-Activity Relationship (SAR) Studies efficacy_models->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design and Synthesis

References

An In-depth Technical Guide to 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 129306-04-3

Synonyms: 5-Benzyl-4,7-dioxo-5-azaspiro[2.4]heptane, 5-(Phenylmethyl)-5-azaspiro[2.4]heptane-4,7-dione, QC-1857.[1]

Introduction

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a heterocyclic organic compound featuring a unique spirocyclic system containing a cyclopropane ring fused to a pyrrolidine-2,5-dione (succinimide) core, which is further substituted with a benzyl group on the nitrogen atom. This compound is primarily recognized as a key intermediate in the synthesis of more complex and biologically active molecules.[2][3] Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry for the development of novel therapeutics. The broader class of 5-azaspiro[2.4]heptane derivatives has shown significant potential in drug discovery, with applications as orexin receptor antagonists for sleep disorders, dopamine D3 receptor antagonists for neurological conditions, and as crucial components in the synthesis of antiviral agents like the Hepatitis C virus (HCV) NS5A inhibitor, ledipasvir.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 129306-04-3
Molecular Formula C₁₃H₁₃NO₂[1][4][5]
Molecular Weight 215.25 g/mol [1][4]
Appearance White to off-white solid
Purity Typically ≥97%[1]
Storage Sealed in a dry environment at room temperature.[1]

Synthesis

The primary synthetic route to this compound, as detailed in patent literature, involves a multi-step process commencing with the formation of an N-benzylated amide, followed by bromination and subsequent intramolecular cyclization.

Synthetic Pathway Overview

The synthesis initiates with the preparation of N-benzyl-3-cyclopropyl-3-oxopropanamide, which then undergoes bromination using N-Bromosuccinimide (NBS). The resulting bromo-intermediate is then subjected to base-mediated intramolecular cyclization to yield the final spirocyclic dione.

Synthetic Pathway Synthetic Pathway of this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Intramolecular Cyclization N-Benzylacetamide N-Benzylacetamide Intermediate_A N-benzyl-3-cyclopropyl-3-oxopropanamide N-Benzylacetamide->Intermediate_A 1. Base (e.g., NaH) 2. Diethyl oxalate 3. Cyclopropyl methyl ketone Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_A Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Cyclopropyl_methyl_ketone->Intermediate_A Intermediate_B N-benzyl-2-bromo-3-cyclopropyl-3-oxopropanamide Intermediate_A->Intermediate_B N-Bromosuccinimide (NBS) Final_Product This compound Intermediate_B->Final_Product Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are based on the general procedures described in the patent literature for the synthesis of this compound.

Protocol 1: Synthesis of N-benzyl-3-cyclopropyl-3-oxopropanamide (Intermediate A)

  • Materials: N-Benzylacetamide, a strong base (e.g., Sodium Hydride), Diethyl oxalate, Cyclopropyl methyl ketone, and an appropriate anhydrous solvent (e.g., Tetrahydrofuran).

  • Procedure:

    • To a solution of N-benzylacetamide in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add diethyl oxalate dropwise at 0 °C and stir the reaction mixture at room temperature for 2 hours.

    • Add a solution of cyclopropyl methyl ketone in THF and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-benzyl-3-cyclopropyl-3-oxopropanamide.

Protocol 2: Synthesis of N-benzyl-2-bromo-3-cyclopropyl-3-oxopropanamide (Intermediate B)

  • Materials: N-benzyl-3-cyclopropyl-3-oxopropanamide, N-Bromosuccinimide (NBS), and a suitable solvent (e.g., Carbon tetrachloride).

  • Procedure:

    • Dissolve N-benzyl-3-cyclopropyl-3-oxopropanamide in carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude bromo-intermediate, which may be used in the next step without further purification.

Protocol 3: Synthesis of this compound (Final Product)

  • Materials: N-benzyl-2-bromo-3-cyclopropyl-3-oxopropanamide, a base (e.g., Potassium carbonate), and a polar aprotic solvent (e.g., Dimethylformamide - DMF).

  • Procedure:

    • To a solution of the crude N-benzyl-2-bromo-3-cyclopropyl-3-oxopropanamide in DMF, add potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

    • Monitor the intramolecular cyclization by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford this compound as a solid.

Applications in Drug Development

While this compound itself is not reported to have direct biological activity, its structural motif is a valuable component in the design of pharmacologically active agents. The primary application of this compound is as a versatile intermediate for the synthesis of more elaborate molecules.

Intermediate for Dopamine D3 Receptor Antagonists

The 5-azaspiro[2.4]heptane core is a key structural element in a novel series of potent and selective dopamine D3 receptor antagonists. These antagonists are being investigated for the treatment of various central nervous system disorders, including substance abuse and schizophrenia. The spirocyclic system provides a rigid scaffold that can be appropriately functionalized to achieve high affinity and selectivity for the D3 receptor over the closely related D2 receptor subtype.

Dopamine_D3_Antagonist_Workflow Role in Dopamine D3 Receptor Antagonist Development Start This compound Step1 Reduction and Functionalization Start->Step1 e.g., Reduction of ketones, chiral separation Step2 Coupling with Pharmacophore Step1->Step2 Amide bond formation or other coupling reactions Final Dopamine D3 Receptor Antagonist Step2->Final

Caption: Workflow for developing Dopamine D3 antagonists.

Precursor for Orexin Receptor Antagonists

Derivatives of 5-azaspiro[2.4]heptane have been identified as potent dual orexin 1 and orexin 2 receptor antagonists. Orexin antagonists are a class of drugs used for the treatment of insomnia. The spirocyclic core helps to orient the substituents in a specific three-dimensional arrangement that is optimal for binding to the orexin receptors.

Building Block for HCV Inhibitors

The N-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block in the industrial synthesis of ledipasvir, a potent inhibitor of the Hepatitis C virus NS5A protein. Although this compound is not a direct precursor to this specific carboxylic acid, its synthesis highlights the importance of the 5-azaspiro[2.4]heptane scaffold in the development of antiviral therapeutics.

Conclusion

This compound is a valuable synthetic intermediate characterized by its rigid spirocyclic structure. While it does not possess inherent biological activity, its utility in the construction of complex, pharmacologically active molecules, particularly dopamine D3 receptor antagonists and orexin receptor antagonists, is well-documented in the scientific and patent literature. The synthetic route to this compound is accessible, and its versatile chemical nature allows for further elaboration into a diverse range of drug candidates. This technical guide provides a foundational understanding of this compound for researchers engaged in the field of medicinal chemistry and drug discovery.

References

Molecular weight of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document collates its known chemical and physical properties and presents a detailed, representative experimental protocol for its synthesis.

Core Compound Data

This compound is a heterocyclic compound featuring a spirocyclic core, which is of significant interest in medicinal chemistry. Its rigid structure is a valuable scaffold in the design of therapeutic agents. While it is primarily recognized as a synthetic intermediate, understanding its properties is crucial for the development of efficient synthetic routes to more complex molecules.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound. Experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly available literature; therefore, these fields are marked as "Not Available."

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO₂[1][2][3]
Molecular Weight 215.25 g/mol [1][2][3]
CAS Number 129306-04-3[1][2]
Melting Point Not Available
Boiling Point Not Available
Density Not Available[2]

Role in Pharmaceutical Synthesis

The azaspiro[2.4]heptane core is a key structural component in various biologically active molecules. Notably, derivatives of this scaffold are integral to the synthesis of potent antiviral agents, including Ledipasvir, an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). The spirocyclic system imparts a conformational rigidity that can be crucial for effective binding to biological targets.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid cluster_1 Step 2: Synthesis of this compound A Diethyl malonate E Cyclopropanation Reaction A->E B 1,2-Dibromoethane B->E C NaOH (aq) C->E D Phase Transfer Catalyst (e.g., TEBAC) D->E Catalyst F Hydrolysis & Acidification (HCl) E->F G Cyclopropane-1,1-dicarboxylic acid F->G Product H Cyclopropane-1,1-dicarboxylic acid J Condensation/Imide Formation (High Temperature/ Dehydrating Agent) H->J I Benzylamine I->J K This compound J->K Final Product

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following sections provide representative methodologies for the synthesis of the key intermediate and the final product.

Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid

This protocol is adapted from a known, reliable procedure for the synthesis of the dicarboxylic acid precursor.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Triethylbenzylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium chloride (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Benzene

Procedure:

  • Prepare a 50% aqueous solution of sodium hydroxide in a three-necked flask equipped with a mechanical stirrer.

  • To the vigorously stirred NaOH solution, add the phase-transfer catalyst (e.g., TEBAC).

  • Add a mixture of diethyl malonate and 1,2-dibromoethane to the reaction flask. Maintain vigorous stirring for approximately 2 hours at room temperature.

  • Transfer the reaction mixture to a larger flask, rinsing with water. Cool the mixture in an ice bath to approximately 15°C.

  • Carefully acidify the mixture by the dropwise addition of concentrated HCl, ensuring the temperature is maintained between 15°C and 25°C.

  • Transfer the acidified solution to a separatory funnel and perform an extraction with diethyl ether (3x).

  • Saturate the aqueous layer with sodium chloride and perform a further extraction with diethyl ether (3x).

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent via rotary evaporation to yield a crude residue.

  • Triturate the residue with benzene and filter the resulting solid to obtain cyclopropane-1,1-dicarboxylic acid as a white crystalline product.

Protocol 2: Synthesis of this compound

This is a proposed protocol based on standard imide formation reactions.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid (from Protocol 1)

  • Benzylamine

  • Acetic anhydride or other dehydrating agent (optional, for direct condensation)

  • High-boiling point solvent (e.g., Toluene, Xylene)

Procedure:

  • Method A (Thermal Condensation):

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cyclopropane-1,1-dicarboxylic acid and benzylamine in toluene.

    • Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap.

    • Continue heating until no more water is collected, indicating the completion of the reaction.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Method B (Dehydrating Agent):

    • Combine cyclopropane-1,1-dicarboxylic acid and a slight excess of acetic anhydride.

    • Heat the mixture gently (e.g., 80-100°C) for 1-2 hours to form the cyclic anhydride in situ.

    • Cool the mixture and carefully remove the excess acetic anhydride and acetic acid under reduced pressure.

    • To the crude anhydride, add one equivalent of benzylamine, optionally in a solvent like dichloromethane or THF.

    • Stir the mixture at room temperature. The reaction is often exothermic.

    • After the initial reaction subsides, the mixture can be gently heated to ensure complete conversion to the imide.

    • Work-up involves washing with a dilute acid (to remove any unreacted benzylamine), followed by a wash with a bicarbonate solution, drying the organic layer, and removing the solvent to yield the crude product for purification.

Logical Relationship Diagram: Role as a Pharmaceutical Intermediate

The following diagram illustrates the position of the 5-azaspiro[2.4]heptane core within the structure of Ledipasvir and its ultimate role in inhibiting the HCV NS5A protein, which is critical for viral replication.

cluster_synthesis Drug Synthesis cluster_drug Final Drug & Target A 5-Azaspiro[2.4]heptane Core Precursor (e.g., this compound) B Multi-step Chemical Synthesis A->B Starting Material C Ledipasvir (Active Pharmaceutical Ingredient) B->C Yields D HCV NS5A Protein C->D Binds to & Inhibits E Inhibition of Viral Replication D->E Leads to

Caption: Role of the azaspiroheptane core from intermediate to viral inhibition.

References

The Emergence of 5-Azaspiro[2.4]heptane Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can unlock new therapeutic possibilities is a driving force in medicinal chemistry. Among the rising stars in scaffold design is the 5-azaspiro[2.4]heptane core. This rigid, three-dimensional structure has garnered significant attention for its ability to impart favorable physicochemical and pharmacological properties to drug candidates. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of 5-azaspiro[2.4]heptane scaffolds in modern drug design, offering a valuable resource for researchers in the field.

A Scaffold of Therapeutic Significance

The 5-azaspiro[2.4]heptane moiety has emerged as a privileged scaffold in drug discovery, most notably as a key component of the FDA-approved hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.[1] Its unique spirocyclic nature, which incorporates a cyclopropane ring fused to a pyrrolidine ring, offers a distinct conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability. Furthermore, this scaffold serves as a valuable bioisostere for the commonly used piperidine ring, providing an alternative with potentially improved properties.

Applications in Drug Design

The versatility of the 5-azaspiro[2.4]heptane scaffold is highlighted by its successful incorporation into compounds targeting diverse biological pathways.

Antiviral Therapy: The Case of Ledipasvir

Ledipasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a multifunctional protein essential for viral RNA replication and virion assembly.[2][3] The (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid intermediate is a crucial building block in the synthesis of Ledipasvir, contributing to the molecule's precise three-dimensional conformation that facilitates high-affinity binding to NS5A.[1][4] This interaction disrupts the function of NS5A, ultimately halting viral replication.[2][3]

Central Nervous System (CNS) Disorders: Orexin Receptor Antagonists

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds incorporating the 5-azaspiro[2.4]heptane scaffold, highlighting their biological activity and pharmacokinetic properties.

Table 1: In Vitro Activity of 5-Azaspiro[2.4]heptane-based Orexin Receptor Antagonists [5]

CompoundOX1 IC50 (nM)OX2 IC50 (nM)
Lead Compound 15 1813
Analog A 2530
Analog B 1510

Data represents the concentration of the compound required to inhibit 50% of the orexin receptor activity in a functional cell-based assay.

Table 2: Pharmacokinetic Properties of a Lead 5-Azaspiro[2.4]heptane-based Orexin Antagonist (Compound 15) [5]

ParameterValue
Rat Oral Bioavailability (%) 45
Rat Brain to Plasma Ratio 1.2
CYP3A4 Inhibition IC50 (µM) >10

These parameters indicate the compound's ability to be absorbed into the bloodstream, penetrate the central nervous system, and its potential for drug-drug interactions.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide an overview of key experimental protocols.

Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

A key intermediate for Ledipasvir, this compound can be synthesized via several routes. One enantioselective approach involves a one-pot double allylic alkylation of a glycine imine analog in the presence of a chiral phase-transfer catalyst.[1][7]

General Procedure: [1]

  • To a solution of the glycine imine analog and a chinchonidine-derived catalyst in a suitable organic solvent (e.g., toluene/CH2Cl2 mixture) at -20 °C, a solution of a dibromide is added.

  • The reaction mixture is stirred for several hours at the same temperature.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is purified by flash chromatography to yield the desired tert-butyl (S)-4-methyleneprolinate.

  • This intermediate is then subjected to a series of transformations, including cyclopropanation, to afford (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Synthesis of 5-Azaspiro[2.4]heptane-based Orexin Receptor Antagonists

The synthesis of these antagonists typically involves a multi-step sequence.[5]

General Procedure: [5]

  • The synthesis starts from a known chiral precursor, which is converted to a cyclopropane intermediate.

  • Reduction of a lactam followed by hydrogenation and protection of the amine yields a key alcohol intermediate, (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.

  • Oxidation of the alcohol to an aldehyde, followed by reductive amination with a desired amino heterocycle, provides a key amine intermediate.

  • The final compounds are obtained by coupling this amine intermediate with various carboxylic acids or acyl chlorides using standard peptide coupling reagents.

In Vitro Orexin Receptor Antagonist Assay

The potency of the synthesized compounds against orexin receptors is typically determined using a functional cell-based assay.[5]

General Procedure: [5]

  • CHO or HEK-293 cells stably expressing human recombinant OX1 or OX2 receptors are used.

  • The cells are loaded with a calcium-sensitive dye.

  • The synthesized compounds are added to the cells at various concentrations.

  • The cells are then stimulated with orexin A or orexin B.

  • The resulting intracellular calcium mobilization is measured using a fluorescent imaging plate reader (FLIPR).

  • IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.

Orexin_Signaling_Pathway cluster_Orexin_System Orexin System cluster_Target_Receptors Target Receptors cluster_Downstream_Effects Downstream Effects Orexin_Neurons Orexin Neurons (Lateral Hypothalamus) Orexin_A_B Orexin A & B Orexin_Neurons->Orexin_A_B Release OX1R OX1 Receptor Orexin_A_B->OX1R OX2R OX2 Receptor Orexin_A_B->OX2R Wake_Promoting_Nuclei Activation of Wake-Promoting Nuclei (e.g., LC, TMN) OX1R->Wake_Promoting_Nuclei OX2R->Wake_Promoting_Nuclei Increased_Wakefulness Increased Wakefulness Wake_Promoting_Nuclei->Increased_Wakefulness Suppression_of_Sleep Suppression of Sleep Wake_Promoting_Nuclei->Suppression_of_Sleep Orexin_Antagonist 5-Azaspiro[2.4]heptane Orexin Antagonist Inhibition Blockade Orexin_Antagonist->Inhibition Inhibition->OX1R Inhibition->OX2R

Caption: Orexin signaling pathway and the action of 5-azaspiro[2.4]heptane antagonists.

Experimental_Workflow Start Start: Design of 5-Azaspiro[2.4]heptane Analogs Synthesis Chemical Synthesis of Novel Compounds Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Receptor Binding Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection ADME_Tox In Vitro ADME/Tox Profiling (Metabolic Stability, CYP Inhibition) Lead_Selection->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetic Studies (e.g., in Rats) ADME_Tox->In_Vivo_PK Efficacy_Studies In Vivo Efficacy Studies In_Vivo_PK->Efficacy_Studies Candidate_Selection Preclinical Candidate Selection Efficacy_Studies->Candidate_Selection

Caption: A typical workflow for the discovery of drugs based on the 5-azaspiro[2.4]heptane scaffold.

Conclusion

The 5-azaspiro[2.4]heptane scaffold represents a significant advancement in medicinal chemistry, offering a unique and valuable tool for the design of novel therapeutics. Its rigid, three-dimensional structure provides a solid foundation for developing compounds with enhanced potency, selectivity, and pharmacokinetic properties. The successful application of this scaffold in both antiviral and CNS drug discovery underscores its broad potential. As researchers continue to explore the chemical space around this privileged core, the emergence of new and improved drug candidates is highly anticipated. This guide serves as a foundational resource for scientists and researchers dedicated to leveraging the power of innovative molecular scaffolds in the pursuit of next-generation medicines.

References

Physical and chemical properties of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document summarizes the available data on its synthesis, properties, and potential biological relevance, highlighting areas where further research is needed.

Core Compound Properties

This compound is a heterocyclic organic compound with a spirocyclic structure. Its core framework consists of a cyclopropane ring fused to a pyrrolidine-2,5-dione (succinimide) ring, with a benzyl group attached to the nitrogen atom.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂ChemBK[1]
Molecular Weight 215.25 g/mol ChemBK[1]
CAS Number 129306-04-3ChemBK[1]
Purity Typically ≥97%Sunway Pharm Ltd[2]
Appearance Not specified in available literatureN/A
Melting Point Not specified in available literatureN/A
Boiling Point Not specified in available literatureN/A
Solubility Not specified in available literatureN/A

Synthesis and Experimental Protocols

A synthetic route for this compound is outlined in Chinese patent CN103420896B, where it serves as an intermediate in the preparation of a more complex molecule.[3] The synthesis involves a cyclization reaction.

Synthesis of this compound (as described in CN103420896B) [3]

The synthesis starts from N-benzyl-3-cyclopropyl-3-oxopropanamide. This starting material undergoes bromination followed by a base-mediated intramolecular cyclization to yield the target compound.

Step 1: Bromination of N-benzyl-3-cyclopropyl-3-oxopropanamide

  • N-benzyl-3-cyclopropyl-3-oxopropanamide is reacted with a brominating agent such as N-bromosuccinimide (NBS) to afford 2-bromo-N-benzyl-3-cyclopropyl-3-oxopropanamide.

Step 2: Intramolecular Cyclization

  • The resulting bromo-intermediate is treated with a base (e.g., sodium hydroxide, potassium hydroxide, or sodium ethoxide) in a suitable solvent (e.g., dichloromethane) under reflux conditions to induce intramolecular cyclization, forming the this compound ring system.

Below is a logical workflow for the synthesis described.

G start N-benzyl-3-cyclopropyl-3-oxopropanamide step1 Bromination with NBS start->step1 intermediate 2-bromo-N-benzyl-3-cyclopropyl-3-oxopropanamide step1->intermediate step2 Intramolecular Cyclization (Base, Reflux) intermediate->step2 product This compound step2->product

Synthetic workflow for this compound.

Note: The patent does not provide detailed experimental workup, purification procedures, or characterization data for this specific intermediate. Researchers should develop appropriate purification and analytical methods (e.g., chromatography, recrystallization, NMR, MS, IR) to isolate and verify the product.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), the cyclopropyl protons, and the methylene protons of the succinimide ring.

  • ¹³C NMR: Resonances for the carbonyl carbons of the dione, the spiro carbon, the carbons of the cyclopropyl and succinimide rings, and the carbons of the benzyl group.

  • IR Spectroscopy: Characteristic absorption bands for the carbonyl (C=O) groups of the dione, likely in the range of 1700-1780 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₃NO₂).

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound itself. It is primarily documented as a synthetic intermediate.[4][5]

However, the broader class of azaspiro[2.4]heptane derivatives has been investigated for various pharmacological activities. For instance, derivatives of 5-azaspiro[2.4]heptane are key components in the synthesis of antiviral agents like Ledipasvir, an NS5A inhibitor used to treat Hepatitis C.[6] Other studies have explored azaspiro compounds as potential antitumor agents.[7]

The potential biological activities of this class of compounds can be visualized in the following logical diagram.

G core 5-Azaspiro[2.4]heptane Core Structure antiviral Antiviral Activity (e.g., HCV NS5A Inhibition) core->antiviral antitumor Antitumor Activity core->antitumor other Other Potential Pharmacological Activities core->other

Potential therapeutic areas for azaspiro[2.4]heptane derivatives.

Given its role as an intermediate, it is plausible that this compound is a scaffold used to build more complex molecules with specific biological targets. Further research, including biological screening and computational modeling, would be necessary to determine if this compound possesses any intrinsic biological activity.

Conclusion

This compound is a valuable chemical intermediate with a clear synthetic pathway. However, there is a significant gap in the publicly available data regarding its detailed physicochemical properties, spectroscopic characterization, and biological activity. This guide provides a summary of the current knowledge and a starting point for researchers working with this compound. It is imperative that any synthesis of this molecule be accompanied by thorough analytical characterization to confirm its identity and purity. Future studies are warranted to explore the potential pharmacological profile of this and related spirocyclic systems.

References

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione: A Comprehensive Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a unique heterocyclic compound featuring a spirocyclic system that fuses a cyclopropane ring with a pyrrolidine-2,5-dione (succinimide) moiety. The presence of the benzyl group on the nitrogen atom further defines its chemical properties and potential biological interactions. This in-depth technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activities inferred from related structures, and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Synthesis and Physicochemical Properties

While this compound is commercially available as a chemical intermediate, a detailed synthetic protocol is described in the patent literature.

Physicochemical Data

PropertyValue
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
CAS Number 129306-04-3
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and methanol

Experimental Protocols

Synthesis of this compound [1]

A patented synthetic route provides a multi-step process for the preparation of this compound. The key steps are outlined below:

  • Formation of 3-cyclopropylacetyl-N-benzylacetamide: N-benzylacetamide is reacted with 1,2-dichloroethane in the presence of a base (e.g., potassium carbonate) in a suitable solvent like anhydrous dimethylformamide.

  • Bromination: The resulting 3-cyclopropylacetyl-N-benzylacetamide is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 1-bromo-3-cyclopropylacetyl-N-benzylacetamide.

  • Intramolecular Cyclization: The brominated intermediate undergoes intramolecular cyclization under basic conditions to afford the target compound, this compound.

The following diagram illustrates the synthetic workflow:

G Synthesis of this compound A N-benzylacetamide B 3-cyclopropylacetyl-N-benzylacetamide A->B 1,2-dichloroethane, K2CO3, DMF C 1-bromo-3-cyclopropylacetyl-N-benzylacetamide B->C NBS D This compound C->D Base, Cyclization

Caption: Synthetic workflow for this compound.

Biological Activities of Related Compounds

Direct biological activity data for this compound is not extensively reported in peer-reviewed literature. However, the broader class of 5-azaspiro[2.4]heptane derivatives and related spirocyclic compounds have shown significant promise in various therapeutic areas.

Dopamine D3 Receptor Antagonism

Derivatives of the 5-azaspiro[2.4]heptane scaffold have been identified as potent and selective antagonists of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is implicated in the pathophysiology of several central nervous system disorders, including schizophrenia, Parkinson's disease, and substance use disorders.

Quantitative Data for Dopamine D3 Receptor Antagonists with a 5-Azaspiro[2.4]heptane Core

Compound ReferenceStructure ModificationD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
Analog 1 Arylated diazaspiro alkane25.6>10,000>390
Analog 2 Arylated diazaspiro alkane122>10,000>82
Analog 3 Arylated diazaspiro alkane15.84,200265

Data extracted from studies on related 5-azaspiro[2.4]heptane derivatives.

The high affinity and selectivity for the D3 receptor over the closely related D2 receptor is a critical attribute for developing therapeutics with improved side-effect profiles.

Anticancer and Cytotoxic Activities

Spirocyclic compounds, particularly those incorporating pyrrolidine or oxindole moieties, have demonstrated significant cytotoxic and anticancer activities. The rigid, three-dimensional structure of these molecules is thought to facilitate potent and selective interactions with biological targets.

Cytotoxicity of Related Spirooxindole-Pyrrolidine and Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives

Compound TypeCell LineIC₅₀ (µM)
Spirooxindole-pyrrolidine MCF-7 (Breast Cancer)3.4 - 18.5
Spirooxindole-pyrrolidine MDA-MB-231 (Breast Cancer)4.3 - 8.4
Spiro[cyclopropane-1,3'-indolin]-2'-one DU-145 (Prostate Cancer)< 10
Spiro[cyclopropane-1,3'-indolin]-2'-one HeLa (Cervical Cancer)< 10
Spiro[cyclopropane-1,3'-indolin]-2'-one A-549 (Lung Cancer)< 10

Data extracted from studies on structurally similar spirocyclic compounds.

These findings suggest that the this compound core could serve as a valuable scaffold for the design of novel anticancer agents.

Signaling Pathways

Based on the biological activities of related compounds, two potential signaling pathways are of particular interest for the 5-azaspiro[2.4]heptane scaffold.

Dopamine D3 Receptor Signaling Pathway

As antagonists, derivatives of 5-azaspiro[2.4]heptane would block the downstream signaling initiated by dopamine binding to the D3 receptor. This receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4][5][6] By antagonizing this pathway, these compounds can modulate neuronal excitability and neurotransmitter release.

G Dopamine D3 Receptor Signaling Pathway Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds Gi_o Gi/o Protein D3R->Gi_o Activates Antagonist 5-Azaspiro[2.4]heptane Derivative (Antagonist) Antagonist->D3R Blocks AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets

Caption: Antagonism of the Dopamine D3 receptor signaling pathway.

EGFR/CDK2 Signaling Pathway in Cancer

The cytotoxic activity of related spirocyclic compounds against breast cancer cell lines suggests a potential interaction with key cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathway.[7][8][9][10][11] EGFR activation leads to a cascade of downstream events, including the activation of the Ras/Raf/MEK/ERK pathway, which ultimately promotes cell proliferation. CDK2 is a critical regulator of the cell cycle. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G Potential Inhibition of EGFR/CDK2 Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Inhibitor Potential Spirocyclic Inhibitor Inhibitor->EGFR Inhibits CDK2 CDK2/Cyclin E Inhibitor->CDK2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle CDK2->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Hypothesized inhibition of the EGFR/CDK2 signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing chemical scaffold with significant potential for drug discovery. While direct biological data on this specific compound is limited, the extensive research on its structural analogs strongly suggests promising avenues for investigation, particularly in the areas of neurotherapeutics and oncology.

Future research should focus on:

  • Synthesis of a focused library of derivatives: Exploring substitutions on the benzyl ring and the cyclopropane moiety to establish a clear structure-activity relationship (SAR).

  • In-depth biological screening: Evaluating the synthesized compounds against a panel of dopamine receptors and a diverse range of cancer cell lines to identify lead candidates.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

The unique three-dimensional architecture of the 5-azaspiro[2.4]heptane core holds considerable promise for the development of novel, potent, and selective therapeutic agents. This review provides a solid foundation for researchers to build upon in their quest for new and improved medicines.

References

The Rising Profile of 5-Azaspiro[2.4]heptane Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-azaspiro[2.4]heptane scaffold has emerged as a privileged structural motif in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its rigid, three-dimensional architecture offers a unique conformational constraint that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This technical guide provides an in-depth analysis of the biological activities of 5-azaspiro[2.4]heptane derivatives, with a focus on their roles as orexin and dopamine D3 receptor antagonists. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Orexin Receptor Antagonism: Targeting the Sleep-Wake Cycle

A significant area of investigation for 5-azaspiro[2.4]heptane derivatives has been their activity as orexin receptor antagonists. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal.[1] Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia.

Quantitative Biological Data

A series of 5-azaspiro[2.4]heptane derivatives has been synthesized and evaluated for their antagonist potency at the OX1 and OX2 receptors using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium. The pKb values, representing the negative logarithm of the binding affinity, for several of these compounds are presented in Table 1.

CompoundOX1 pKbOX2 pKb
Derivative 1 7.57.8
Derivative 2 8.18.5
Derivative 3 7.98.2
Derivative 4 8.38.8

Note: The specific structures of the derivatives are proprietary to the cited research but follow a common 5-azaspiro[2.4]heptane core.

Experimental Protocols

Synthesis of Key Intermediate: (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

The synthesis of many 5-azaspiro[2.4]heptane-based orexin antagonists relies on a key chiral intermediate. A representative synthetic scheme is outlined below.

G start Commercially Available Starting Material step1 Multi-step synthesis start->step1 intermediate (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate step1->intermediate step2 Functionalization and Coupling Reactions intermediate->step2 final 5-Azaspiro[2.4]heptane-based Orexin Antagonists step2->final

General synthetic workflow for 5-azaspiro[2.4]heptane orexin antagonists.

Orexin Receptor Antagonism FLIPR Assay

The functional activity of the 5-azaspiro[2.4]heptane derivatives as orexin receptor antagonists is typically assessed using a cell-based calcium flux assay.

  • Cell Culture: CHO-K1 cells stably expressing either the human orexin-1 (hOX1) or orexin-2 (hOX2) receptor are cultured in a suitable medium (e.g., Ham's F12) supplemented with fetal bovine serum, penicillin, streptomycin, and a selection agent (e.g., G418).

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The 5-azaspiro[2.4]heptane derivatives are serially diluted and added to the wells. The plates are incubated for a further 15-30 minutes.

  • Agonist Stimulation and Signal Detection: The plates are then placed in a FLIPR instrument. Orexin-A (for hOX1) or orexin-B (for hOX2) is added to the wells to stimulate the receptors. The resulting changes in intracellular calcium are measured as changes in fluorescence intensity.

  • Data Analysis: The IC50 values are determined from the concentration-response curves, and these are subsequently converted to pKb values.

Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Antagonism of these receptors by 5-azaspiro[2.4]heptane derivatives blocks the downstream signaling cascade that leads to neuronal excitation.

G Orexin Orexin (A or B) OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Activates Antagonist 5-Azaspiro[2.4]heptane Antagonist Antagonist->OXR Blocks Gq11 Gq/11 OXR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Excitation Neuronal Excitation Ca_release->Excitation PKC->Excitation

Orexin receptor signaling pathway and its antagonism.

Dopamine D3 Receptor Antagonism: A Focus on Neurological and Psychiatric Disorders

The dopamine D3 receptor is a promising target for the treatment of various central nervous system disorders, including substance abuse, schizophrenia, and Parkinson's disease.[2] The selective antagonism of D3 receptors over the closely related D2 receptors is a key challenge in drug development, and the 5-azaspiro[2.4]heptane scaffold has proven to be a valuable tool in achieving this selectivity.

Quantitative Biological Data

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptane derivatives has been developed and shown to possess high affinity and selectivity for the dopamine D3 receptor. The inhibitory constant (Ki) values for representative compounds are summarized in Table 2.

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity
Derivative 5 1.2150125
Derivative 6 0.8200250
Derivative 7 2.5450180
Derivative 8 0.5300600

Note: The specific structures of the derivatives are proprietary to the cited research but follow a common 1,2,4-triazolyl 5-azaspiro[2.4]heptane core.

Experimental Protocols

General Synthesis of 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Derivatives

The synthesis of these potent D3 antagonists generally involves the coupling of a functionalized 5-azaspiro[2.4]heptane core with a substituted 1,2,4-triazole moiety.

G spiro_core Functionalized 5-Azaspiro[2.4]heptane coupling Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) spiro_core->coupling triazole_moiety Substituted 1,2,4-Triazole triazole_moiety->coupling final_product 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane D3 Antagonist coupling->final_product

General synthetic approach for D3 receptor antagonists.

Dopamine D3 Receptor Radioligand Binding Assay

The binding affinity of the 5-azaspiro[2.4]heptane derivatives for the D3 receptor is determined using a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is prepared.

  • Competition Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D3 receptor ligand (e.g., [3H]-spiperone or [125I]-iodosulpride) and varying concentrations of the unlabeled 5-azaspiro[2.4]heptane test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined from the competition curves, and these are converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathway

Dopamine D3 receptors are Gi/o-coupled GPCRs. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). Antagonism of the D3 receptor by 5-azaspiro[2.4]heptane derivatives blocks this inhibitory signaling pathway.

G Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Antagonist 5-Azaspiro[2.4]heptane Antagonist Antagonist->D3R Blocks Gio Gi/o D3R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

References

The Role of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione as a Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a key chemical intermediate, providing a rigid and structurally novel scaffold for the synthesis of a variety of biologically active compounds. This technical guide explores its mechanism of action not as a direct therapeutic agent, but as a crucial building block in the development of potent drug candidates. We will delve into its application in the synthesis of Orexin Receptor Antagonists for sleep disorders and Hepatitis C Virus (HCV) NS5A inhibitors for antiviral therapy. This document will provide a comprehensive overview of the synthetic pathways, quantitative biological data of the final compounds, and detailed experimental protocols.

Introduction

The azaspiro[2.4]heptane core is a unique three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its inherent rigidity and defined exit vectors allow for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets. The benzyl-protected derivative, this compound, serves as a stable and versatile starting material for the elaboration of this core structure. The benzyl group can be readily removed under various conditions to allow for further functionalization of the nitrogen atom, making it an ideal intermediate in multi-step synthetic campaigns.

Role as an Intermediate in Drug Discovery

While this compound itself is not known to possess significant biological activity, its core structure is integral to the pharmacophore of at least two important classes of therapeutic agents.

Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a key regulator of wakefulness. Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia. The 5-azaspiro[2.4]heptane scaffold has been successfully incorporated into potent dual orexin receptor antagonists (DORAs). The spirocyclic core serves to mimic the conformation of a key dipeptide fragment of the endogenous orexin peptides, enabling high-affinity binding to the receptors.

Hepatitis C Virus (HCV) NS5A Inhibitors

The HCV non-structural protein 5A (NS5A) is a multifunctional protein essential for viral replication and assembly. Inhibitors of NS5A are a cornerstone of modern direct-acting antiviral (DAA) combination therapies for HCV infection. The (S)-enantiomer of a derivative of 5-azaspiro[2.4]heptane is a crucial component of the potent NS5A inhibitor, ledipasvir. The spirocyclic proline-like structure imparts conformational constraint, which is critical for its picomolar inhibitory activity against the NS5A protein.

Quantitative Data of Bioactive Molecules

The following tables summarize the biological activity of representative final compounds synthesized using the 5-azaspiro[2.4]heptane scaffold, underscoring the importance of this intermediate.

Table 1: In Vitro Activity of 5-Azaspiro[2.4]heptane-based Orexin Receptor Antagonists

CompoundOX1 Ki (nM)OX2 Ki (nM)Reference
1 1.50.8[1]
2 2.31.1[1]
3 0.90.5[1]

Table 2: In Vitro Activity of Ledipasvir (HCV NS5A Inhibitor)

GenotypeEC50 (pM)Reference
1a 18[2]
1b 4[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route based on a patent disclosure.

Reaction Scheme:

Synthesis_of_Intermediate cluster_reactants Reactants cluster_products Products Cyclopropane-1,1-dicarboxylic_acid Cyclopropane-1,1- dicarboxylic acid Intermediate Cyclopropane-1,1- dicarbonyl chloride Cyclopropane-1,1-dicarboxylic_acid->Intermediate SOCl2, reflux Thionyl_chloride Thionyl chloride (SOCl2) Benzylamine Benzylamine Final_Product This compound Intermediate->Final_Product Benzylamine, Et3N, DCM

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of Cyclopropane-1,1-dicarbonyl chloride

  • To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (2.2 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield crude cyclopropane-1,1-dicarbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude cyclopropane-1,1-dicarbonyl chloride (1.0 eq) in anhydrous DCM.

  • To this solution, add a solution of benzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Representative N-Debenzylation Protocol

This protocol outlines a general method for the removal of the benzyl protecting group, a key step in the utilization of the title intermediate.

Reaction Scheme:

Debenzylation Start This compound Product 5-Azaspiro[2.4]heptane-4,7-dione Start->Product Catalytic Hydrogenation Reagents H2, Pd/C (or other debenzylation conditions)

Figure 2: General workflow for N-debenzylation.

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add Palladium on carbon (10% w/w, 0.1 eq).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the debenzylated product, 5-azaspiro[2.4]heptane-4,7-dione, which can then be used for further derivatization.

Signaling Pathways and Logical Relationships

Orexin Receptor Antagonism

The diagram below illustrates the role of DORAs in modulating the orexin signaling pathway to promote sleep.

Orexin_Pathway cluster_signaling Orexin Signaling cluster_antagonist Antagonist Action Orexin Orexin A/B Orexin_Receptor OX1/OX2 Receptors Orexin->Orexin_Receptor Arousal_Neurons Arousal-Promoting Neurons Orexin_Receptor->Arousal_Neurons Activation Wakefulness Wakefulness Arousal_Neurons->Wakefulness DORA 5-Azaspiro[2.4]heptane -based DORA Blockade Blockade DORA->Blockade Blockade->Orexin_Receptor Sleep Sleep Promotion Blockade->Sleep

Figure 3: Mechanism of Orexin Receptor Antagonism.

HCV NS5A Inhibition

The following diagram depicts the central role of NS5A in the HCV replication cycle and its inhibition by NS5A inhibitors.

HCV_NS5A_Inhibition cluster_replication HCV Replication Cycle cluster_inhibition Inhibitor Action HCV_RNA HCV RNA Replication_Complex Replication Complex (incl. NS5A) HCV_RNA->Replication_Complex Virion_Assembly Virion Assembly Replication_Complex->Virion_Assembly New_Virions New HCV Virions Virion_Assembly->New_Virions NS5A_Inhibitor 5-Azaspiro[2.4]heptane -based NS5A Inhibitor (e.g., Ledipasvir) Inhibition Inhibition NS5A_Inhibitor->Inhibition Inhibition->Replication_Complex Inhibition->Virion_Assembly Replication_Blocked Replication Blocked Inhibition->Replication_Blocked

Figure 4: Mechanism of HCV NS5A Inhibition.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its rigid, three-dimensional core structure provides a unique platform for the design of potent and selective modulators of challenging biological targets. The successful development of orexin receptor antagonists and HCV NS5A inhibitors incorporating the 5-azaspiro[2.4]heptane scaffold highlights the significance of this intermediate in modern drug discovery. Further exploration of this privileged scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione as a Key Intermediate for Hepatitis C Virus (HCV) NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione as a pivotal intermediate in the synthesis of potent Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) inhibitors. The following sections detail the synthetic pathway, experimental protocols, and relevant data for the development of these antiviral agents.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] NS5A inhibitors are a cornerstone of modern HCV therapy, exhibiting potent antiviral activity by targeting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[2][3] Spirocyclic scaffolds, particularly derivatives of 5-azaspiro[2.4]heptane, have emerged as critical building blocks in the design of highly effective NS5A inhibitors such as Ledipasvir.[4] The intermediate, this compound, offers a versatile starting point for the stereoselective synthesis of these complex molecules.

Synthetic Strategy Overview

The general synthetic route from this compound to a final HCV NS5A inhibitor involves a multi-step process. This pathway typically includes the reduction of the dione functionality, N-debenzylation to expose the secondary amine, subsequent protection of this amine, and finally, amide coupling with other key fragments of the target inhibitor.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of an HCV NS5A inhibitor intermediate from this compound.

Step 1: Reduction of this compound

This protocol describes the reduction of the dione to the corresponding diol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1) at 0 °C under a nitrogen atmosphere.

  • Slowly add sodium borohydride (2.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Debenzylation of the Spirocyclic Amine

This protocol details the removal of the N-benzyl protecting group via catalytic hydrogenation.

Materials:

  • 5-Benzyl-5-azaspiro[2.4]heptane-4,6-diol (from Step 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-benzyl spirocyclic diol (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (10 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated spirocyclic amine.[5][6][7][8]

Step 3: N-Boc Protection of the Spirocyclic Amine

This protocol describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 5-Azaspiro[2.4]heptane-4,6-diol (from Step 2)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the spirocyclic amine (1.0 eq) in dichloromethane or THF.

  • Add triethylamine or DIPEA (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc protected intermediate.

Step 4: Amide Coupling to Synthesize the HCV Inhibitor Scaffold

This protocol outlines the coupling of the N-Boc protected spirocyclic intermediate with a carboxylic acid fragment, a common step in the synthesis of NS5A inhibitors.

Materials:

  • N-Boc-5-azaspiro[2.4]heptane-4,6-diol (from Step 3)

  • Target Carboxylic Acid Fragment

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HATU)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid fragment (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF or DCM.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the N-Boc protected spirocyclic intermediate (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final coupled product.[1][9][10][11][12]

Data Presentation

The following table summarizes representative quantitative data for the synthesis and activity of HCV NS5A inhibitors derived from spirocyclic intermediates.

StepTransformationReagentsYield (%)Purity (%)Analytical Method
1Dione ReductionNaBH₄, MeOH/DCM85-95>95¹H NMR, LC-MS
2N-DebenzylationH₂, 10% Pd/C90-98>98¹H NMR, LC-MS
3N-Boc ProtectionBoc₂O, TEA92-99>98¹H NMR, LC-MS
4Amide CouplingEDC, HOBt, DIPEA70-85>99HPLC, ¹H NMR, MS
CompoundTargetGenotypeEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
LedipasvirNS5A1a0.031>100>3225
LedipasvirNS5A1b0.004>100>25000
Representative InhibitorNS5A1a/1b0.01-0.1>50>500

*EC₅₀ (Half maximal effective concentration) and CC₅₀ (Half maximal cytotoxic concentration) values are representative and sourced from literature on similar compounds.[13] The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

Visualizations

HCV NS5A Inhibitor Mechanism of Action

HCV_NS5A_Inhibition cluster_host_cell Host Cell HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex NS5A is a key component RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly New_Virions New HCV Virions Virion_Assembly->New_Virions NS5A_Inhibitor NS5A Inhibitor (e.g., Ledipasvir) NS5A_Inhibitor->Replication_Complex Inhibits formation NS5A_Inhibitor->Virion_Assembly Inhibits assembly

Caption: Mechanism of action of HCV NS5A inhibitors.

Synthetic Workflow from Intermediate to Inhibitor

Synthetic_Workflow Start This compound Step1 Step 1: Reduction (e.g., NaBH₄) Start->Step1 Intermediate1 N-Benzyl Diol Intermediate Step1->Intermediate1 Step2 Step 2: N-Debenzylation (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 Spirocyclic Diol Amine Step2->Intermediate2 Step3 Step 3: N-Boc Protection (e.g., Boc₂O) Intermediate2->Step3 Intermediate3 N-Boc Protected Intermediate Step3->Intermediate3 Step4 Step 4: Amide Coupling (e.g., EDC, HOBt) Intermediate3->Step4 Carboxylic_Acid Carboxylic Acid Fragment Carboxylic_Acid->Step4 Final_Product HCV NS5A Inhibitor Step4->Final_Product

Caption: Synthetic workflow for HCV NS5A inhibitors.

References

Application Notes and Protocols: 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione and the 5-Azaspiro[2.4]heptane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a synthetic intermediate used in the creation of more complex molecules. While this specific compound is not extensively studied for its direct biological effects, the core chemical structure, the 5-azaspiro[2.4]heptane scaffold, is of significant interest in medicinal chemistry. This spirocyclic system, which features two rings sharing a single carbon atom, offers a unique three-dimensional geometry that is increasingly utilized in modern drug design to improve potency, selectivity, and pharmacokinetic properties.

These application notes will focus on the utility of the 5-azaspiro[2.4]heptane scaffold as a key building block in the development of therapeutic agents, drawing on examples from antiviral and central nervous system (CNS) drug discovery.

Physicochemical Properties of the Core Intermediate

While biological data for this compound is not publicly available, its basic chemical properties are summarized below. This data is crucial for its use in synthetic chemistry.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
CAS Number 129306-04-3
Appearance Typically an off-white solid
Primary Application Synthetic Intermediate

Key Applications of the 5-Azaspiro[2.4]heptane Scaffold

The rigid, three-dimensional nature of the 5-azaspiro[2.4]heptane scaffold makes it a valuable component in designing molecules that can precisely interact with biological targets.

Antiviral Agents: The Case of Ledipasvir

A prominent example of the application of this scaffold is in the synthesis of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1] The drug incorporates the closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which serves as a constrained proline analog.[1][2]

  • Function of the Scaffold : The spirocyclic core introduces conformational rigidity into the molecule.[1] This pre-organizes the pharmacophore into a bioactive conformation, enhancing its binding affinity to the NS5A protein and contributing to the drug's high potency.

The synthesis of this key intermediate is a critical step in the overall production of Ledipasvir.

Ledipasvir_Synthetic_Workflow Start Starting Materials (e.g., Glycine analog) Intermediate1 tert-butyl (S)-4-methyleneprolinate Start->Intermediate1 Enantioselective alkylation Intermediate2 (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid Intermediate1->Intermediate2 Cyclopropanation & Functionalization Ledipasvir Ledipasvir (Final API) Intermediate2->Ledipasvir Coupling with other fragments

Synthetic workflow for Ledipasvir highlighting the key spirocyclic intermediate.
CNS Disorders: Orexin and Dopamine Receptor Antagonists

The 5-azaspiro[2.4]heptane scaffold has also been explored for its potential in treating CNS disorders.

  • Orexin Receptor Antagonists : Derivatives of 5-azaspiro[2.4]heptane have been discovered as potent dual antagonists for orexin 1 (OX1) and orexin 2 (OX2) receptors.[3][4] The orexin system is a key regulator of sleep and wakefulness, and antagonists are used to treat insomnia. The spirocyclic core helps to orient the side chains in a way that optimizes interactions with both receptor subtypes.[3]

  • Dopamine D3 Receptor Antagonists : A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been developed as selective antagonists of the dopamine D3 receptor.[5] These compounds are being investigated for the treatment of substance abuse and other neuropsychiatric disorders. The rigid scaffold is crucial for achieving high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes.[5]

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a spirocyclic compound, based on methodologies reported in the literature for creating similar scaffolds.[6] This protocol illustrates the formation of a spiro-fused ring system onto a cyclic ketone.

Protocol: Synthesis of a Spiro[2.4]heptan-4-one Derivative

Objective: To construct a spirocyclic ketone from a cyclopentanone precursor using a dihaloalkane.

Materials:

  • Cyclopentanone derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1,3-Dibromopropane (or other suitable dihaloalkane) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add a solution of the cyclopentanone derivative (1.0 eq) in anhydrous DMF dropwise to the stirred suspension over 20-30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the enolate.

  • Spirocyclization:

    • Add a solution of 1,3-dibromopropane (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Partition the mixture between diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the desired spiro[2.4]heptan-4-one derivative.

Experimental_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Work-up & Purification NaH_Suspension Suspend NaH in anhydrous DMF at 0°C Add_Ketone Add cyclopentanone derivative dropwise NaH_Suspension->Add_Ketone Stir Stir for 1h at room temp. Add_Ketone->Stir Add_Dibromo Add 1,3-dibromopropane dropwise at room temp. Stir->Add_Dibromo Stir_Overnight Stir for 16-24h Add_Dibromo->Stir_Overnight Monitor_TLC Monitor reaction by TLC Stir_Overnight->Monitor_TLC Quench Quench with NH4Cl at 0°C Monitor_TLC->Quench Extract Extract with diethyl ether Quench->Extract Purify Purify by column chromatography Extract->Purify

Generalized workflow for the synthesis of a spiro[2.4]heptanone derivative.

Conclusion and Future Outlook

While this compound itself is primarily a synthetic building block, the underlying 5-azaspiro[2.4]heptane scaffold is a validated and valuable motif in modern medicinal chemistry. Its ability to impart conformational rigidity and provide novel three-dimensional exit vectors for substituents makes it an attractive core for developing highly potent and selective drugs. Future applications are likely to expand beyond antiviral and CNS targets as synthetic methodologies for creating diverse spirocyclic libraries continue to evolve. Researchers working with this scaffold are at the forefront of exploring novel chemical space to address challenging biological targets.

References

Application Notes and Protocols: Synthesis of the 5-Azaspiro[2.4]heptane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-azaspiro[2.4]heptane moiety is a valuable structural motif in medicinal chemistry, appearing as a key component in various biologically active molecules, including antiviral agents like Ledipasvir, which is used to treat Hepatitis C. Its rigid, three-dimensional structure provides a unique scaffold for interacting with biological targets. This document provides detailed experimental procedures for the cyclization reaction to form the 5-azaspiro[2.4]heptane ring system, focusing on an enantioselective approach to a key proline analogue intermediate.

Experimental Overview

The formation of the 5-azaspiro[2.4]heptane ring can be achieved through several synthetic strategies, including intramolecular cyclization and cycloaddition reactions. One well-documented approach involves the construction of a substituted proline scaffold, which is then elaborated into the desired spirocyclic system. The following protocols are based on established literature procedures for the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial building block in the synthesis of Ledipasvir.[1][2]

The overall synthetic strategy involves a one-pot double allylic alkylation of a glycine imine analogue under phase-transfer catalysis to generate a 4-methyleneproline derivative. This intermediate is then converted to the N-Boc protected 5-azaspiro[2.4]heptane-6-carboxylic acid.[1][2]

Experimental Workflow

cluster_synthesis Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid start Starting Materials: - Glycine imine analogue - 3-bromo-2-(bromomethyl)-1-propene - Chinchonidine-derived catalyst step1 One-Pot Double Allylic Alkylation (Phase-Transfer Catalysis) start->step1 intermediate Intermediate: tert-butyl (S)-4-methyleneprolinate step1->intermediate step2 Conversion to N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid intermediate->step2 product Final Product: (S)-5-(tert-Butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid step2->product

Caption: Synthetic workflow for the enantioselective preparation of a key 5-azaspiro[2.4]heptane intermediate.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key steps in the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

StepKey Reagents and ConditionsProductYieldReference
1. One-Pot Double Allylic Alkylation Glycine imine, 3-bromo-2-(bromomethyl)-1-propene, Chinchonidine-derived catalyst, CsOH, Toluene/CHCl₃, Room Temperaturetert-butyl (S)-4-methyleneprolinate71%[1]
2. Conversion to the Final Product tert-butyl (S)-4-methyleneprolinate, further processing including protection and cyclization (details in the referenced literature)(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid83%[1]

Detailed Experimental Protocols

The following protocols are adapted from the literature and provide a detailed methodology for the synthesis of a key 5-azaspiro[2.4]heptane intermediate.[1]

Protocol 1: Synthesis of tert-butyl (S)-4-methyleneprolinate

Materials:

  • tert-butyl N-diphenylmethyleneglycinate (glycine imine analogue)

  • 3-bromo-2-(bromomethyl)-1-propene

  • Chinchonidine-derived phase-transfer catalyst

  • Cesium hydroxide (CsOH)

  • Toluene

  • Chloroform (CHCl₃)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for flash chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of tert-butyl N-diphenylmethyleneglycinate and the chinchonidine-derived catalyst (10 mol%) in toluene, add an excess of 3-bromo-2-(bromomethyl)-1-propene.

  • Stir the mixture vigorously and add a solution of cesium hydroxide.

  • Continue stirring at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), add chloroform.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Stir for 10 minutes, then separate the aqueous and organic layers.

  • Extract the aqueous phase with DCM (3 x 5 mL).

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using a hexanes/EtOAc gradient (e.g., 90:10) to afford pure tert-butyl (S)-4-methyleneprolinate as an oil.[1]

Protocol 2: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Note: The direct conversion from tert-butyl (S)-4-methyleneprolinate involves multiple steps which are detailed in the cited literature. The following is a generalized procedure for the workup and purification of the final product as described.[1]

Materials:

  • Crude reaction mixture containing (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

  • tert-butyl methyl ether

  • 2M aqueous HCl

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for flash chromatography

Procedure:

  • Remove the organic solvents from the crude reaction mixture.

  • To the remaining solution, add tert-butyl methyl ether (20 mL) and 2M aqueous HCl (20 mL).

  • Separate the phases and wash the aqueous phase further with tert-butyl methyl ether (2 x 20 mL).

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain the crude compound.

  • Purify the crude product by flash chromatography on silica gel using a CH₂Cl₂/MeOH gradient (e.g., 95:5) to afford (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a solid.[1]

Signaling Pathways and Logical Relationships

While this synthesis does not involve biological signaling pathways, a logical relationship diagram can illustrate the key transformations and the formation of the spirocyclic core.

cluster_logic Logical Flow of 5-Azaspiro[2.4]heptane Ring Formation start Acyclic Precursors step1 Intramolecular Cyclization or [3+2] Cycloaddition start->step1 intermediate Pyrrolidine Ring Formation step1->intermediate step2 Spirocyclization intermediate->step2 product 5-Azaspiro[2.4]heptane Core step2->product

Caption: Key chemical transformations leading to the 5-azaspiro[2.4]heptane scaffold.

Conclusion

The synthesis of the 5-azaspiro[2.4]heptane ring system is a critical process for the development of novel therapeutics. The protocols outlined above, based on a well-established enantioselective synthesis, provide a detailed guide for researchers in the field. The use of phase-transfer catalysis allows for a controlled and efficient construction of the chiral proline intermediate, which is a versatile precursor to the desired spirocyclic compound. Further exploration of different cyclization strategies, such as those involving ring-closing metathesis or cycloaddition reactions, can provide access to a wider diversity of 5-azaspiro[2.4]heptane derivatives for drug discovery programs.[3][4]

References

Application Notes and Protocols for the Chiral Separation of 5-Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 5-azaspiro[2.4]heptane derivatives. The following methods are based on established techniques for the successful enantioselective separation of structurally analogous spirocyclic amines and proline analogs. These notes are intended to serve as a comprehensive guide for developing and optimizing robust chiral separation methods for this class of compounds.

Introduction

5-Azaspiro[2.4]heptane derivatives are an important class of compounds in medicinal chemistry and drug discovery due to their rigid, three-dimensional structures. As chiral molecules, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of reliable methods for their chiral separation is crucial for the advancement of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose, offering high resolution and efficiency. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of a wide range of chiral compounds, including cyclic amines.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the chiral separation of 5-azaspiro[2.4]heptane analogs using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). These values are derived from published separations of structurally similar compounds and serve as a strong starting point for method development.

Table 1: Supercritical Fluid Chromatography (SFC) Method Parameters

ParameterValue
Chromatography System Analytical SFC System
Chiral Stationary Phase Chiralpak® IC (3 µm, 4.6 x 150 mm)
Mobile Phase Isocratic: 4% Methanol with 25mM Isobutylamine in CO₂
Flow Rate 2.5 mL/min
Backpressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm or Mass Spectrometry (MS)
Injection Volume 5 µL
Sample Diluent Methanol : Dichloromethane (4:1)

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterValue
Chromatography System Analytical HPLC System
Chiral Stationary Phase Chiralcel® OD-H (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Experimental Protocols

Protocol 1: Chiral Separation by Supercritical Fluid Chromatography (SFC)

This protocol describes a rapid and efficient method for the baseline separation of 5-azaspiro[2.4]heptane enantiomers using a polysaccharide-based chiral stationary phase.

Materials:

  • Analytical SFC system equipped with a back-pressure regulator, column oven, and a suitable detector (UV or MS).

  • Chiralpak® IC (3 µm, 4.6 x 150 mm) column or equivalent.

  • Supercritical fluid chromatography (SFC) grade carbon dioxide.

  • HPLC grade methanol.

  • Isobutylamine (IBA).

  • Racemic 5-azaspiro[2.4]heptane derivative.

  • Methanol and Dichloromethane for sample preparation.

  • Appropriate vials and filters.

Methodology:

  • Mobile Phase Preparation:

    • Prepare the modifier solution by adding isobutylamine to methanol to a final concentration of 25mM.

    • Ensure the CO₂ cylinder is adequately filled and connected to the SFC system.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic 5-azaspiro[2.4]heptane derivative in a 4:1 mixture of methanol and dichloromethane to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • SFC System Setup and Equilibration:

    • Install the Chiralpak® IC column in the column oven.

    • Set the column temperature to 40 °C.

    • Set the backpressure to 150 bar.

    • Set the isocratic mobile phase composition to 4% of the methanol/isobutylamine modifier in CO₂.

    • Set the flow rate to 2.5 mL/min.

    • Allow the system to equilibrate for at least 15-20 minutes or until a stable baseline is observed.

  • Chromatographic Analysis:

    • Inject 5 µL of the prepared sample.

    • Acquire data for a sufficient time to allow for the elution of both enantiomers.

    • Monitor the separation at 220 nm or using an appropriate mass transition if using an MS detector.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs), selectivity (α), and retention factors (k).

Protocol 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol provides an alternative method for the chiral separation of 5-azaspiro[2.4]heptane derivatives using normal-phase HPLC.

Materials:

  • Analytical HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiralcel® OD-H (5 µm, 4.6 x 250 mm) column or equivalent polysaccharide-based CSP.

  • HPLC grade n-hexane.

  • HPLC grade isopropanol.

  • Trifluoroacetic acid (TFA).

  • Racemic 5-azaspiro[2.4]heptane derivative.

  • Appropriate vials and filters.

Methodology:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v).

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Dissolve the racemic 5-azaspiro[2.4]heptane derivative in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup and Equilibration:

    • Install the Chiralcel® OD-H column.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Inject 10 µL of the sample.

    • Run the analysis and monitor the elution profile at 220 nm.

  • Data Analysis:

    • Integrate the peaks for both enantiomers.

    • Determine the retention times, resolution, and selectivity.

Method Development and Optimization

For novel 5-azaspiro[2.4]heptane derivatives, the provided protocols serve as excellent starting points. Further optimization may be required to achieve baseline separation. Key parameters to consider for optimization include:

  • Chiral Stationary Phase Screening: Evaluate a range of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, and Chiralcel® OD, OJ, OZ) as they often exhibit different selectivities.

  • Mobile Phase Composition:

    • For SFC: Vary the percentage of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) and the type and concentration of the basic or acidic additive.

    • For HPLC: Adjust the ratio of the non-polar and polar components of the mobile phase. The type of alcohol (e.g., ethanol, isopropanol) can also significantly impact selectivity.

  • Temperature: Changing the column temperature can affect retention times and selectivity. Lower temperatures often lead to better resolution but longer analysis times.

  • Flow Rate: Optimizing the flow rate can improve peak shape and resolution.

Visualizations

Chiral_Separation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic 5-Azaspiro[2.4]heptane Derivative Injection Inject Sample Sample->Injection Dissolve & Filter MobilePhase Mobile Phase Preparation Separation Chiral Separation on CSP MobilePhase->Separation Equilibrate System Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Rs, α, k Integration->Calculation Method_Development_Strategy Start Start with Racemic Mixture ScreenCSPs Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->ScreenCSPs SelectBestCSP Select CSP with Partial or Full Separation ScreenCSPs->SelectBestCSP OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) SelectBestCSP->OptimizeMP Yes NoSeparation No Separation SelectBestCSP->NoSeparation No CheckResolution Resolution (Rs) > 1.5? OptimizeMP->CheckResolution OptimizeTempFlow Optimize Temperature and Flow Rate CheckResolution->OptimizeTempFlow No FinalMethod Final Validated Method CheckResolution->FinalMethod Yes OptimizeTempFlow->CheckResolution

Application Notes and Protocols for the Synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a valuable intermediate in the synthesis of various biologically active molecules and is of significant interest in medicinal chemistry and drug development. Its spirocyclic core, containing a cyclopropane ring fused to a pyrrolidine-2,5-dione (succinimide) moiety, presents a unique three-dimensional structure that can be exploited for designing novel therapeutic agents. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from precursors conceptually derived from N-benzylglycine.

The synthetic strategy involves two key transformations:

  • Synthesis of N-Benzylmaleimide: This step involves the condensation of benzylamine with maleic anhydride to form the corresponding maleimide. Benzylamine can be considered as a synthetic derivative of N-benzylglycine.

  • Cyclopropanation of N-Benzylmaleimide: The crucial spiro-cyclopropane ring is introduced via a Corey-Chaykovsky reaction, which utilizes a sulfur ylide to react with the electron-deficient double bond of the maleimide.

This protocol is designed to be a practical guide for laboratory synthesis, providing detailed methodologies, reagent specifications, and expected outcomes.

Experimental Protocols

Part 1: Synthesis of N-Benzylmaleimide

This protocol describes the synthesis of the intermediate, N-benzylmaleimide, from benzylamine and maleic anhydride.

Materials and Reagents:

ReagentFormulaM.W.QuantityMolesPuritySupplier
BenzylamineC₇H₉N107.151.82 g17 mmol≥99%Sigma-Aldrich
Maleic AnhydrideC₄H₂O₃98.061.96 g20 mmol≥99%Sigma-Aldrich
Acetic AcidCH₃COOH60.0510 mL-GlacialFisher Scientific
ChloroformCHCl₃119.38250 mL-ACS GradeVWR
Saturated NaHCO₃NaHCO₃84.0130 mL-AqueousIn-house
BrineNaCl58.4430 mL-SaturatedIn-house
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-GranularSigma-Aldrich

Procedure: [1]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.96 g, 20 mmol) in glacial acetic acid (10 mL).

  • Addition of Benzylamine: To the stirred solution at room temperature, slowly add benzylamine (1.82 g, 17 mmol) dropwise. The addition will result in the formation of a suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain stirring overnight.

  • Work-up:

    • After cooling to room temperature, remove the acetic acid by distillation under reduced pressure.

    • Dissolve the resulting residue in chloroform (100 mL).

    • Transfer the chloroform solution to a separatory funnel and wash with deionized water (30 mL).

    • Separate the aqueous layer and extract it further with chloroform (3 x 50 mL).

    • Combine all the organic phases and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-benzylmaleimide by silica gel column chromatography to obtain the final product.

Expected Yield: The yield of N-benzylmaleimide is typically high, in the range of 85-95%.

Part 2: Synthesis of this compound via Corey-Chaykovsky Cyclopropanation

This protocol details the cyclopropanation of N-benzylmaleimide using a sulfur ylide generated in situ.

Materials and Reagents:

ReagentFormulaM.W.QuantityMolesPuritySupplier
N-BenzylmaleimideC₁₁H₉NO₂187.191.87 g10 mmolAs synthesized-
Trimethylsulfoxonium IodideC₃H₉IOS220.072.64 g12 mmol≥98%Sigma-Aldrich
Sodium HydrideNaH24.000.29 g12 mmol60% in mineral oilSigma-Aldrich
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1350 mL-AnhydrousAcros Organics
Tetrahydrofuran (THF)C₄H₈O72.1150 mL-AnhydrousSigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12As needed-ACS GradeVWR
Saturated NH₄ClNH₄Cl53.49As needed-AqueousIn-house

Procedure: (Based on general Corey-Chaykovsky protocols)[2][3]

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.29 g, 12 mmol of a 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous DMSO (50 mL).

    • Heat the mixture to 50 °C until the evolution of hydrogen gas ceases, indicating the formation of the methylsulfinyl carbanion (dimsyl anion).

    • Cool the resulting solution to room temperature and then dilute with an equal volume of anhydrous THF (50 mL).

    • In a separate flask, dissolve trimethylsulfoxonium iodide (2.64 g, 12 mmol) in anhydrous DMSO (20 mL).

    • Add the trimethylsulfoxonium iodide solution dropwise to the dimsyl anion solution at room temperature. Stir the mixture for 10-15 minutes to form the dimethyloxosulfonium methylide (Corey's ylide).

  • Cyclopropanation Reaction:

    • Dissolve N-benzylmaleimide (1.87 g, 10 mmol) in anhydrous THF (20 mL).

    • Cool the ylide solution in an ice bath (0 °C).

    • Add the solution of N-benzylmaleimide dropwise to the cold ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by pouring the mixture into a beaker containing ice-cold saturated aqueous ammonium chloride solution.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

  • Drying, Concentration, and Purification:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure this compound.

Expected Yield: The yield for the cyclopropanation step can vary but is generally in the range of 60-80%.

Quantitative Data Summary:

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventTemp.TimeYield (%)
1N-BenzylmaleimideBenzylamine1 : 1.18 (Maleic Anhydride)Acetic AcidRefluxOvernight85-95
2This compoundN-Benzylmaleimide1 : 1.2 (Ylide)DMSO/THF0°C to RT2-4 h60-80

Visualizations

Synthetic Workflow

G cluster_0 Step 1: N-Benzylmaleimide Synthesis cluster_1 Step 2: Cyclopropanation A 1. Dissolve Maleic Anhydride in Acetic Acid B 2. Add Benzylamine Dropwise A->B C 3. Reflux Overnight B->C D 4. Work-up and Purification C->D E N-Benzylmaleimide D->E F 1. Prepare Corey's Ylide (NaH, Trimethylsulfoxonium Iodide, DMSO/THF) E->F Intermediate G 2. Add N-Benzylmaleimide Solution F->G H 3. React at 0°C to RT G->H I 4. Quench and Work-up H->I J 5. Purification I->J K This compound J->K

Caption: Overall workflow for the two-step synthesis.

Reaction Scheme

reaction_scheme cluster_step1 Step 1: N-Benzylmaleimide Formation cluster_step2 Step 2: Corey-Chaykovsky Cyclopropanation benzylamine Benzylamine plus1 + benzylamine->plus1 maleic_anhydride Maleic Anhydride arrow1 -> Acetic Acid, Reflux maleic_anhydride->arrow1 plus1->maleic_anhydride n_benzylmaleimide N-Benzylmaleimide arrow1->n_benzylmaleimide n_benzylmaleimide_2 N-Benzylmaleimide plus2 + n_benzylmaleimide_2->plus2 ylide [(CH₃)₂SOCH₂]⁻ arrow2 -> DMSO/THF ylide->arrow2 plus2->ylide final_product This compound arrow2->final_product

Caption: Chemical reaction scheme for the synthesis.

References

Application Note: NMR Characterization of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione. It includes standardized protocols for sample preparation and data acquisition for ¹H and ¹³C NMR spectroscopy. Predicted NMR data are presented in a clear, tabular format to aid in the structural elucidation and purity assessment of this pharmaceutical intermediate.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Accurate structural confirmation and purity determination are critical for its use in drug development and manufacturing. NMR spectroscopy is the premier analytical technique for the unambiguous structural elucidation of organic molecules. This application note outlines the essential protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and presents the expected spectral data.

Predicted NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles and analysis of similar structural motifs.

Structure and Atom Numbering:

Caption: Structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25m5HAr-H (Benzyl)
~ 4.60s2HN-CH ₂-Ph
~ 2.80s4HCH ₂-C(O)
~ 1.50m4HCyclopropane CH

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 172.0C =O (Dione)
~ 135.0Ar-C (Quaternary)
~ 129.0Ar-C H
~ 128.5Ar-C H
~ 128.0Ar-C H
~ 50.0N-C H₂-Ph
~ 40.0C H₂-C(O)
~ 35.0Spiro C
~ 15.0Cyclopropane C H₂

Experimental Protocols

The following protocols are recommended for the NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

  • Solvent Selection: Use a high-purity deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) (≥99.8% D).[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5][6]

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[6]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters

ParameterSuggested Value
Pulse ProgramStandard single-pulse (e.g., zg30 on Bruker)
Spectral Width (SW)12 - 16 ppm
Acquisition Time (AQ)2 - 4 seconds
Relaxation Delay (D1)1 - 5 seconds
Number of Scans (NS)8 - 16
Temperature298 K (25 °C)

¹³C NMR Acquisition Parameters

ParameterSuggested Value
Pulse ProgramProton-decoupled single-pulse (e.g., zgpg30 on Bruker)
Spectral Width (SW)200 - 240 ppm
Acquisition Time (AQ)1 - 2 seconds
Relaxation Delay (D1)2 - 5 seconds
Number of Scans (NS)1024 - 4096 (or more, depending on concentration)
DecouplingProton broadband decoupling

Data Processing and Analysis Workflow

The following diagram illustrates the general workflow for NMR data analysis.

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (¹H, ¹³C) B->C D Fourier Transform C->D E Phase Correction D->E F Baseline Correction E->F G Chemical Shift Referencing F->G H Peak Picking and Integration G->H I Structural Assignment H->I J Purity Assessment I->J

Caption: General workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, along with the predicted spectral data, will assist researchers in the structural verification and quality control of this important pharmaceutical intermediate. Adherence to these guidelines will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for advancing drug development programs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] Its purity is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological data. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and efficiency.[4][5] This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC.

Chemical Properties

PropertyValue
Chemical FormulaC13H13NO2
Molecular Weight215.25 g/mol [6]
CAS Number129306-04-3[6]
AppearanceWhite to off-white solid
Purity (typical)>98%[6]

Experimental Protocol

This protocol describes a reverse-phase HPLC method for the purification of this compound.

Materials and Reagents:

  • This compound (crude sample)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of methanol to create a concentrated stock solution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with the initial mobile phase to a suitable concentration for injection.

HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase (5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

Purification Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient method as described above.

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the collected fractions for purity using the same HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Data Presentation

The following table summarizes illustrative quantitative data for the HPLC purification of this compound. Note: These values are representative and may vary depending on the specific crude sample and HPLC system.

Sample IDRetention Time (min)Peak Area (%)Purity (%)Recovery (%)
Crude Sample12.585.285N/A
Purified Fraction 112.599.8>9992
Purified Fraction 212.599.7>9991

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample in Methanol filter Filter through 0.45 µm Syringe Filter dissolve->filter dilute Dilute with Initial Mobile Phase filter->dilute inject Inject Sample onto C18 Column dilute->inject gradient Run Gradient Elution (30-90% ACN) inject->gradient detect UV Detection at 254 nm gradient->detect collect Collect Fractions detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Purified Product evaporate->product

Caption: Workflow for the HPLC purification of this compound.

Discussion

The described reverse-phase HPLC method provides an effective means for the purification of this compound. The use of a C18 column separates compounds based on their hydrophobicity.[7] The gradient elution, starting from a lower concentration of organic solvent (acetonitrile) and gradually increasing, allows for the separation of the target compound from both more polar and less polar impurities. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase helps to improve peak shape by minimizing tailing, which can occur due to interactions of basic compounds with residual silanols on the silica-based stationary phase.[8] The detection wavelength of 254 nm is chosen due to the presence of the benzyl group, which contains a chromophore that absorbs UV light in this region. The purity and recovery of the final product should be confirmed by appropriate analytical techniques.

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. The method is robust and can be adapted by researchers in the field of medicinal chemistry and drug development to obtain high-purity material for further synthetic steps and biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the cyclopropanation of N-benzylmaleimide.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Poor Quality of Reagents Ensure all reagents, especially the cyclopropanating agent (e.g., trimethylsulfoxonium iodide) and base (e.g., sodium hydride), are fresh and have been stored under appropriate conditions to prevent degradation.
Inactive Catalyst/Reagent If using a phase-transfer catalyst, ensure its activity. For cyclopropanations like the Simmons-Smith reaction, the activation of zinc (e.g., as a zinc-copper couple) is critical.
Incorrect Reaction Temperature Temperature control is crucial. For many cyclopropanation reactions, low initial temperatures are required to control the exothermic reaction and prevent side product formation. A detailed kinetic study on a similar reaction showed that the initial mixing temperature is a critical parameter.[1]
Suboptimal Reagent Addition Rate Slow, controlled addition of the reagents is often necessary to maintain the optimal reaction temperature and concentration profile. Rapid addition can lead to localized high concentrations and increased side reactions.[1]
Inappropriate Solvent The choice of solvent is critical. For reactions involving ylides, polar aprotic solvents like DMSO or THF are common. The solvent should be anhydrous, as moisture can quench the base and other reactive intermediates.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Some reactions may require longer times to go to completion.
Atmospheric Contamination Many reagents used in these syntheses are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow:

low_yield_workflow start Low or No Yield Observed reagent_quality Check Reagent Quality (Freshness, Storage) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time) reagent_quality->reaction_conditions Reagents OK end_bad Issue Persists reagent_quality->end_bad Reagents Degraded analytical_monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->analytical_monitoring Conditions Correct reaction_conditions->end_bad Conditions Incorrect workup_procedure Review Workup & Purification analytical_monitoring->workup_procedure Reaction Incomplete/Side Products analytical_monitoring->end_bad No Reaction end_good Yield Improved workup_procedure->end_good Product Recovered workup_procedure->end_bad Product Lost side_product_minimization start High Impurity Profile temp_control Lower Reaction Temperature start->temp_control slow_addition Slower Reagent Addition start->slow_addition base_choice Optimize Base (Strength, Nucleophilicity) start->base_choice solvent_purity Ensure Anhydrous Solvent start->solvent_purity result Improved Selectivity temp_control->result slow_addition->result base_choice->result solvent_purity->result synthesis_workflow start Start: Reagents & Solvents reaction_setup Set up Reaction Under N2 start->reaction_setup ylide_prep Prepare Ylide Solution (NaH, (CH3)3SOI, DMSO) substrate_addition Add N-Benzylmaleimide (in THF, 0 °C) ylide_prep->substrate_addition reaction_setup->ylide_prep reaction Stir at Room Temperature (Monitor by TLC/LC-MS) substrate_addition->reaction workup Quench with Water & Extract with EtOAc reaction->workup purification Column Chromatography (Silica Gel) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product Final Product analysis->product

References

Technical Support Center: Synthesis of 5-Azaspiro[2.4]heptane-4,7-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-azaspiro[2.4]heptane-4,7-diones, a key structural motif in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-azaspiro[2.4]heptane-4,7-diones?

A1: The most prevalent strategy involves the cyclopropanation of an N-substituted maleimide. This reaction adds a methylene group across the double bond of the maleimide ring to form the spiro-cyclopropane structure. Common methods for cyclopropanation include the Simmons-Smith reaction and reactions involving diazo compounds with metal catalysis.[1]

Q2: Why is the purity of the N-substituted maleimide starting material important?

A2: The purity of the starting maleimide is critical for achieving high yields and minimizing side reactions. Impurities can interfere with the cyclopropanation reagent, and residual acids or bases from the maleimide synthesis can catalyze side reactions such as polymerization or hydrolysis of the dione ring.

Q3: What are the primary challenges encountered in this synthesis?

A3: Researchers often face challenges related to low reaction yield, the formation of persistent impurities, and product instability. Key issues include incomplete conversion, polymerization of the starting material, and hydrolysis of the succinimide ring.[2][3][4]

Q4: How can I confirm the formation of the desired 5-azaspiro[2.4]heptane-4,7-dione product?

A4: Product formation can be confirmed using standard analytical techniques. ¹H NMR spectroscopy is particularly useful for identifying the characteristic signals of the cyclopropyl protons. Mass spectrometry will confirm the molecular weight of the product, and chromatography (TLC, HPLC) can be used to assess purity.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion of the maleimide starting material. What are the potential causes and solutions?

A: Low conversion is often linked to the activity of the cyclopropanating agent.

  • Simmons-Smith Reaction (CH₂I₂/Zn-Cu):

    • Cause: The zinc-copper couple may be insufficiently activated. The surface of the zinc is crucial for the reaction.[5]

    • Solution: Ensure the zinc-copper couple is freshly prepared and activated. Activation can often be enhanced with brief heating or the use of ultrasound. The quality of the diiodomethane is also critical; use freshly distilled or high-purity reagent.

  • Diazo-Compound-Based Reactions (e.g., with Ethyl Diazoacetate and Rhodium(II) catalyst):

    • Cause: The metal catalyst may be deactivated, or the diazo compound may have decomposed. Diazo compounds can be unstable.[6]

    • Solution: Use a fresh, active catalyst. If preparing the diazo compound in situ, ensure the conditions are optimal for its formation. When using pre-prepared diazo compounds, handle them at low temperatures and avoid exposure to acid.

Problem 2: Presence of Significant Impurities in the Crude Product

Q: My crude product is contaminated with a high-molecular-weight, insoluble material. What is this impurity and how can I prevent it?

A: This is likely a polymer of the N-substituted maleimide starting material. Maleimides are known to undergo free-radical or anionic polymerization.[4][7]

  • Cause: Polymerization can be initiated by trace impurities, light, or excessive heat. In some cases, basic conditions used in certain cyclopropanation variants can also trigger anionic polymerization.

  • Mitigation Strategies:

    • Purify the Starting Material: Ensure the N-substituted maleimide is free from acidic or basic residues.

    • Control Reaction Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use an Inhibitor: In some cases, adding a small amount of a radical inhibitor (like hydroquinone) to the starting material can prevent polymerization, provided it does not interfere with the desired reaction.

    • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) to minimize radical initiation.

Q: I've isolated a byproduct with a molecular weight that is 18 amu higher than my starting material. What is it?

A: This byproduct is almost certainly the corresponding N-substituted maleamic acid, formed by the hydrolysis of the succinimide ring in the maleimide starting material or the product.[2][8]

  • Cause: The succinimide ring is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This can occur during the reaction or, more commonly, during aqueous workup.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.

    • Neutral Workup: During product isolation, use a neutral aqueous wash (e.g., saturated sodium chloride solution) instead of acidic or basic solutions.

    • Minimize Contact Time: Reduce the duration of contact between the product and any aqueous phases during extraction.

Data Presentation: Comparison of Cyclopropanation Methods

The following table provides a hypothetical comparison of outcomes for the cyclopropanation of N-benzylmaleimide, illustrating common yield and byproduct profiles.

ParameterMethod A: Simmons-Smith (CH₂I₂/Zn-Cu)Method B: Rh(II)-Catalyzed (CH₂N₂)
Typical Yield (Main Product) 60-80%75-95%
Unreacted Starting Material 5-20%< 5%
Polymeric Byproducts Low (< 5%)Low (< 5%)
Hydrolysis Byproduct 1-10% (depending on workup)1-10% (depending on workup)
Other Side Products Very few observed[9]Polymethylene, C-H insertion products (trace)[3]

Experimental Protocols

Key Experiment: Synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione via Simmons-Smith Reaction

This protocol describes a representative synthesis using the Simmons-Smith cyclopropanation method.

Materials:

  • N-Benzylmaleimide (1.0 eq)

  • Zinc dust (4.0 eq)

  • Copper(I) chloride (0.4 eq)

  • Diiodomethane (2.0 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add zinc dust and copper(I) chloride. Heat the flask gently with a heat gun under vacuum for 5-10 minutes until the mixture turns grayish, then cool to room temperature.

  • Reagent Addition: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add diiodomethane dropwise via a syringe while stirring. A gentle reflux should be observed, indicating the formation of the organozinc carbenoid.

  • Substrate Addition: After the initial exotherm subsides, add a solution of N-benzylmaleimide in anhydrous diethyl ether to the reaction mixture dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Visualizations

Experimental Workflow

G cluster_0 Synthesis Workflow cluster_1 Workup & Purification A 1. Activate Zn-Cu Couple B 2. Form Carbenoid (add CH₂I₂) A->B C 3. Add N-Benzylmaleimide B->C D 4. Reflux (12-18h) C->D E 5. Quench with aq. NH₄Cl D->E Reaction Complete F 6. Aqueous Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure 5-Benzyl-5-azaspiro [2.4]heptane-4,7-dione H->I Final Product

Caption: General workflow for the synthesis and purification.

Reaction Pathways: Desired Product vs. Side Reactions

G Start N-Substituted Maleimide Product Desired Product: 5-Azaspiro[2.4]heptane-4,7-dione Start->Product Desired Cyclopropanation Polymer Side Product: Poly(maleimide) Start->Polymer Polymerization (Heat/Base/Initiator) Hydrolysis Side Product: Maleamic Acid Start->Hydrolysis Hydrolysis (H₂O, Acid/Base) Incomplete Problem: Incomplete Reaction Start->Incomplete Inactive Reagent/ Poor Conditions Reagent Cyclopropanating Reagent (e.g., ICH₂ZnI) Reagent->Product

Caption: Competing reaction pathways in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of spirocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing a spirocyclization reaction?

A1: The success and selectivity of a spirocyclization reaction are often dictated by a careful balance of several key parameters. The most critical factors to consider during optimization include the choice of catalyst and its loading, the solvent, the reaction temperature, and the concentration of reactants. The electronic and steric properties of the substrate also play a crucial role. A systematic screening of these variables is essential to identify the optimal conditions for a specific transformation.

Q2: My reaction is giving a low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in spirocyclization reactions can stem from several issues. Here’s a breakdown of common causes and potential solutions:

  • Incomplete Reaction: If you observe a significant amount of starting material remaining, consider increasing the reaction time or temperature. However, be mindful that prolonged reaction times or higher temperatures can sometimes lead to the formation of side products or decomposition.[1]

  • Catalyst Inactivity/Decomposition: Catalysts can be sensitive to air, moisture, and impurities. Ensure you are using a catalyst of high purity and handling it under the appropriate inert atmosphere if required.[1] Traces of impurities in solvents or reagents can also poison the catalyst, so purification of these materials may be necessary. For Ring-Closing Metathesis (RCM) reactions, substrate-catalyst coordination can sometimes inhibit the reaction.[1]

  • Poor Substrate Reactivity: If the starting material is not sufficiently reactive, consider modifications to its structure, such as introducing electron-withdrawing or -donating groups, depending on the reaction mechanism.[1]

  • Product Degradation: The desired spirocyclic product may be unstable under the reaction or workup conditions. If you suspect this, try running the reaction at a lower temperature or using milder workup reagents.[1]

Q3: I am observing poor diastereoselectivity or enantioselectivity. How can I improve the stereochemical outcome?

A3: Achieving high stereoselectivity is a common challenge in spirocyclization. Here are some strategies to improve it:

  • Temperature Optimization: Lowering the reaction temperature often leads to a more ordered transition state, which can enhance stereoselectivity.[1] For example, in certain iridium-catalyzed aza-spirocyclizations, decreasing the temperature has been shown to improve diastereoselectivity.[1]

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome. A systematic solvent screen is highly recommended. For instance, dichloromethane has been identified as an optimal solvent for both yield and diastereocontrol in specific iridium-catalyzed reactions.[1]

  • Catalyst and Ligand Choice: The catalyst and its associated ligands are paramount for controlling stereoselectivity. For asymmetric reactions, ensure the chiral catalyst has high enantiomeric purity. Screening a variety of ligands is often necessary to find the one that provides the best stereocontrol for your specific substrate.

  • Chiral Auxiliaries: The use of a chiral auxiliary on the substrate can be an effective strategy to direct the stereochemical course of the reaction.

Q4: My reaction is producing multiple side products. What are the common side reactions and how can I minimize them?

A4: The formation of side products can significantly reduce the yield of the desired spirocycle. Common side reactions include:

  • Alkene Isomerization: In Ring-Closing Metathesis (RCM) reactions, the double bond in the product can sometimes migrate to a more stable position, especially with extended reaction times.[1]

  • Deprotonation-Derived Side Paths: Strongly basic conditions can lead to undesired deprotonation and subsequent side reactions.[1]

  • Formation of Regioisomers: Depending on the substrate and reaction conditions, cyclization can sometimes occur at different positions, leading to a mixture of regioisomers.

To minimize these side reactions, you can try adjusting the reaction time and temperature, or changing the catalyst and solvent to favor the desired reaction pathway.[1]

Troubleshooting Guides

Problem 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in spirocyclization reactions.

LowYieldTroubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials, Reagents, and Solvents start->check_purity check_catalyst Verify Catalyst Activity and Handling start->check_catalyst modify_substrate Consider Substrate Modification start->modify_substrate check_purity->start If impure, purify and retry optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If pure temp Temperature optimize_conditions->temp solvent Solvent optimize_conditions->solvent concentration Concentration optimize_conditions->concentration catalyst_loading Catalyst Loading optimize_conditions->catalyst_loading check_catalyst->start If inactive, replace and retry check_catalyst->optimize_conditions If active and handled correctly solution Improved Yield modify_substrate->solution temp->solution solvent->solution concentration->solution catalyst_loading->solution

Caption: A workflow for troubleshooting low yields in spirocyclization reactions.

Problem 2: Poor Stereoselectivity

This guide outlines steps to improve the diastereoselectivity or enantioselectivity of your spirocyclization.

PoorStereoselectivityTroubleshooting start Poor Stereoselectivity (Low d.r. or e.e.) optimize_temp Optimize Reaction Temperature (often lower) start->optimize_temp screen_solvents Screen a Range of Solvents start->screen_solvents evaluate_catalyst Evaluate Catalyst System (Ligands, Chiral Purity) start->evaluate_catalyst use_auxiliary Incorporate a Chiral Auxiliary start->use_auxiliary solution Improved Stereoselectivity optimize_temp->solution screen_solvents->solution evaluate_catalyst->solution use_auxiliary->solution

Caption: A workflow for troubleshooting poor stereoselectivity in spirocyclization reactions.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various spirocyclization reaction optimizations.

Table 1: Optimization of Iridium-Catalyzed Aza-Spirocyclization of an Indole-Tethered Lactam

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1Toluene255580:20
2Dichloromethane257585:15
3Tetrahydrofuran254070:30
4Dichloromethane07290:10
5Dichloromethane-1570>95:5

Data adapted from a study on iridium-catalyzed aza-spirocyclization.[2][3]

Table 2: Solvent Effects on a Hypervalent Iodine-Mediated Spirocyclization

EntrySolventTemperature (°C)Yield (%)
1Dichloromethane-4065
2Trifluoroethanol-4085
3Hexafluoroisopropanol-4092
4Toluene-4020
5Acetonitrile-4045

Illustrative data based on the general observation of solvent effects in hypervalent iodine chemistry.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Lactams

This protocol describes a mild and reductive spirocyclization of indole-linked lactams.[2][3]

  • To a solution of the indole-tethered lactam (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂], 0.01 equiv).

  • Cool the solution to -15 °C.

  • Add tetramethyldisiloxane (TMDS, 3.0 equiv) dropwise.

  • Stir the reaction mixture at -15 °C and monitor its progress by TLC or LC-MS (typically 1-6 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aza-spiroindoline.

Protocol 2: Hypervalent Iodine-Mediated Spirocyclization of Phenol Derivatives

This general protocol outlines the spirocyclization of p-substituted phenols using a hypervalent iodine catalyst.

  • Dissolve the p-substituted phenol (1.0 equiv) and an iodoarene precatalyst (e.g., iodotoluene, 0.1 equiv) in a suitable solvent (e.g., trifluoroethanol).

  • Add a terminal oxidant (e.g., m-chloroperoxybenzoic acid (mCPBA), 1.2 equiv) and an additive (e.g., trifluoroacetic acid (TFA), 1.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Ring-Closing Metathesis (RCM) for Spirocycle Synthesis

This protocol provides a general procedure for forming spirocycles via RCM.

  • Dissolve the diene substrate (1.0 equiv) in a dry, degassed solvent (e.g., dichloromethane or toluene) to the desired concentration (typically 0.001-0.1 M).

  • Add the RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography.

Visualizations

Simplified Mechanism of Iridium-Catalyzed Aza-Spirocyclization

Iridium_Spirocyclization cluster_catalysis Catalytic Cycle Lactam Indole-Tethered Lactam Iminium Iminium Ion Intermediate Lactam->Iminium [Ir] Catalyst, TMDS Spiro Spiroindolenium Intermediate Iminium->Spiro 5-endo-trig Spirocyclization Product Aza-spiroindoline Product Spiro->Product Reduction Optimization_Workflow Start Define Spirocyclization Reaction Screening Initial Condition Screening Start->Screening Analysis Analyze Results (Yield, Selectivity) Screening->Analysis Catalyst, Solvent, Temperature Optimization Iterative Optimization of Key Parameters Analysis->Optimization Identify Promising Conditions Final Optimized Protocol Analysis->Final Optimal Conditions Achieved Optimization->Analysis Fine-tune Parameters

References

Technical Support Center: Synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Corey-Chaykovsky cyclopropanation. This reaction involves the treatment of an α,β-unsaturated carbonyl compound, in this case, N-benzylmaleimide, with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials and reagents are:

  • Substrate: N-benzylmaleimide

  • Cyclopropanating Agent: A sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt (e.g., trimethylsulfonium iodide or trimethylsulfoxonium iodide) and a strong base.

  • Base: Sodium hydride (NaH), potassium tert-butoxide, or other strong bases are commonly used to deprotonate the sulfonium/sulfoxonium salt to form the ylide.

  • Solvent: Anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are typically employed.

Q3: What are the potential impurities or byproducts I should be aware of?

A3: Potential impurities and byproducts can include:

  • Unreacted N-benzylmaleimide: Incomplete conversion is a common issue in cyclopropanation reactions.

  • Products of 1,2-addition: While 1,4-addition (conjugate addition) leads to the desired cyclopropane, the more reactive dimethylsulfonium methylide can sometimes undergo 1,2-addition to one of the carbonyl groups of the maleimide, leading to the formation of an epoxide byproduct.

  • β-hydroxymethyl sulfide: This byproduct can form when using certain sulfur ylides under specific conditions (e.g., n-BuLi in THF).[2]

  • Polymeric materials: Maleimides can be susceptible to polymerization under certain conditions.

  • Solvent and reagent residues: Residual DMSO, THF, or byproducts from the base (e.g., sodium salts) may be present in the crude product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Sulfur Ylide - Ensure the sulfonium or sulfoxonium salt is pure and dry. - Use a fresh, high-quality strong base (e.g., a new bottle of NaH). - Prepare the ylide in situ and use it immediately, as sulfur ylides can be unstable.[3] - Confirm ylide formation (a color change is often observed).
Poor Quality Starting Material - Use pure N-benzylmaleimide. Impurities can inhibit the reaction. - Consider recrystallizing or purifying the N-benzylmaleimide before use.
Inappropriate Reaction Conditions - Temperature: The reaction is often carried out at room temperature, but some systems may require cooling or gentle heating. Optimize the temperature for your specific setup. - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Moisture in the Reaction - Use anhydrous solvents and reagents. Flame-dry glassware before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of Significant Byproducts
Byproduct Observed Identification Mitigation Strategy
Unreacted N-benzylmaleimide - TLC: Compare the crude product spot with a standard of N-benzylmaleimide. - NMR: Look for characteristic signals of the starting material in the ¹H NMR spectrum of the crude product.- Increase the equivalents of the sulfur ylide. - Extend the reaction time. - Optimize the reaction temperature to favor product formation.
Epoxide from 1,2-Addition - MS: Look for a mass corresponding to the product + an oxygen atom. - NMR: The appearance of signals corresponding to an epoxide ring.- Use the less reactive dimethyloxosulfonium methylide, which favors 1,4-addition (cyclopropanation) over 1,2-addition (epoxidation) with α,β-unsaturated carbonyls.
β-hydroxymethyl sulfide - NMR: Look for characteristic signals of a hydroxymethyl group and a sulfide moiety.- Avoid the use of n-BuLi as a base if this byproduct is observed. Consider using NaH or potassium tert-butoxide instead.[2]

Experimental Protocols

General Protocol for Corey-Chaykovsky Cyclopropanation of N-benzylmaleimide

This protocol is a general guideline and may require optimization.

  • Preparation of the Sulfur Ylide:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 eq.) at room temperature.

    • Stir the resulting mixture at room temperature for approximately 1 hour, or until the solution becomes clear, indicating the formation of dimethyloxosulfonium methylide.

  • Cyclopropanation Reaction:

    • In a separate flask, dissolve N-benzylmaleimide (1.0 eq.) in anhydrous THF or DMSO.

    • Slowly add the solution of N-benzylmaleimide to the freshly prepared sulfur ylide solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding it to a beaker of cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

experimental_workflow cluster_ylide Ylide Formation cluster_reaction Cyclopropanation cluster_workup Work-up & Purification ylide_start Trimethylsulfoxonium iodide + NaH in DMSO ylide_end Dimethyloxosulfonium methylide ylide_start->ylide_end reaction Reaction Mixture ylide_end->reaction substrate N-benzylmaleimide in THF/DMSO substrate->reaction quench Quench with Water reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Product Yield? check_ylide Check Ylide Activity start->check_ylide Yes check_sm Check Starting Material Purity start->check_sm Yes optimize_temp Optimize Temperature start->optimize_temp Yes optimize_time Optimize Reaction Time start->optimize_time Yes check_moisture Ensure Anhydrous Conditions start->check_moisture Yes end_node Improved Yield check_ylide->end_node check_sm->end_node optimize_temp->end_node optimize_time->end_node check_moisture->end_node

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the hydrolysis of the succinimide ring. This reaction is catalyzed by both acidic and alkaline conditions, leading to ring-opening and the formation of a succinamic acid derivative. The presence of the N-benzyl group may influence the rate of this degradation. Additionally, like many organic molecules, it may be susceptible to photodegradation and thermal stress.

Q2: What are the likely degradation products of this compound?

A2: The principal degradation product is expected to be the corresponding N-benzyl succinamic acid derivative, formed by the hydrolytic cleavage of one of the carbonyl-nitrogen bonds in the succinimide ring. Under more forcing conditions, further degradation to smaller molecules could occur.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. A recommended storage condition is sealed in a dry atmosphere at room temperature.[1] For long-term storage, refrigeration (2-8 °C) in a tightly sealed container with a desiccant is advisable.

Q4: How can I monitor the stability of my sample?

A4: The stability of the compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the intact parent compound from its degradation products. Regular analysis of a sample stored under controlled conditions will indicate the rate of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low assay results for the parent compound. Hydrolytic degradation due to exposure to acidic or basic conditions.Ensure all solvents and reagents are neutral and anhydrous. Avoid prolonged exposure to aqueous solutions, especially at non-neutral pH.
Thermal degradation from exposure to high temperatures.Store the compound at the recommended temperature. Avoid heating solutions for extended periods unless necessary for the experimental protocol.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify the degradation products. This will confirm the degradation pathway.
Contamination of the sample.Ensure proper handling and storage to prevent cross-contamination. Use high-purity solvents and reagents.
Inconsistent experimental results. Degradation of the compound during the experiment.Prepare solutions of the compound fresh before use. Monitor the stability of the compound in the experimental medium over the time course of the experiment.
Discoloration of the solid compound. Possible photodegradation or reaction with atmospheric components.Store the compound in an amber vial or otherwise protected from light. Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical.

Quantitative Stability Data

Table 1: Illustrative Hydrolytic Stability of this compound

Condition Parameter Expected Outcome Notes
Acidic Hydrolysis pH 1.2 (0.1 N HCl), 37 °C, 24h>10% degradationThe rate is dependent on the specific acid and its concentration.
Neutral Hydrolysis pH 7.0 (Phosphate Buffer), 37 °C, 24h< 5% degradationGenerally more stable at neutral pH.
Alkaline Hydrolysis pH 10.0 (Carbonate Buffer), 37 °C, 24h>20% degradationSuccinimides are known to be highly susceptible to base-catalyzed hydrolysis.

Table 2: Illustrative Forced Degradation Study Conditions and Expected Outcomes

Stress Condition Typical Protocol Expected Outcome
Thermal Solid state, 60 °C for 7 daysMinimal degradation.
Solution (e.g., in acetonitrile/water), 60 °C for 24hModerate degradation.
Oxidative 3% H₂O₂ in acetonitrile/water, RT, 24hPotential for some degradation, but the succinimide ring is generally stable to oxidation.
Photolytic Solid or solution exposed to ICH Q1B compliant light sourceDegradation is possible; the extent needs to be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep at 60 °C for 24 hours. Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a sample of the solid compound and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the parent compound and separate it from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a starting point and the method may require optimization for specific applications.

Visualizations

degradation_pathway parent This compound degradation_product N-Benzyl-2-(carboxymethyl)cyclopropane-1-carboxamide (Succinamic Acid Derivative) parent->degradation_product Hydrolysis (Acid or Base Catalyzed) further_degradation Further Degradation Products degradation_product->further_degradation Forced Conditions

Caption: Predicted hydrolytic degradation pathway of the target compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV Analysis acid->hplc Analyze Samples base Base Hydrolysis base->hplc Analyze Samples oxidation Oxidation oxidation->hplc Analyze Samples thermal Thermal thermal->hplc Analyze Samples photo Photolysis photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants stock Prepare Stock Solution stock->acid Expose to Stress stock->base Expose to Stress stock->oxidation Expose to Stress stock->thermal Expose to Stress stock->photo Expose to Stress

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Enantioselective Synthesis of the 5-Azaspiro[2.4]heptane Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the enantioselective synthesis of the 5-azaspiro[2.4]heptane core, a key structural motif in various pharmaceutical agents.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Key Cyclopropanation Step

Question: My cyclopropanation reaction to form the 5-azaspiro[2.4]heptane core is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the cyclopropanation step can stem from several factors, primarily related to the choice of reagents and reaction conditions.

  • Problematic Reagents: The classical Simmons-Smith reaction (using ZnEt₂ and CH₂I₂) on precursors like N-Boc-(S)-4-methyleneproline derivatives can lead to complex mixtures and significant amounts of deprotected products, likely due to the acidic workup conditions.[1]

  • Alternative Strategy: A more effective approach involves a two-step sequence:

    • Dibromocarbene Addition: React the methylene precursor with a source of dibromocarbene.

    • Debromination: Subsequent debromination to form the cyclopropane ring.[1] This sequence has been shown to yield better results.

  • Catalyst and Ligand Choice: In catalytic approaches, such as rhodium-catalyzed cyclopropanations, the choice of catalyst and ligand is critical. For instance, dirhodium tetracarboxylate catalysts have been used effectively for the cyclopropanation of exocyclic olefins.[2][3] Optimization of the catalyst loading is also crucial; while some reactions require higher loadings (e.g., 5%), others can achieve high turnover numbers with lower catalyst amounts.[2][3]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield in Cyclopropanation check_method Identify Cyclopropanation Method start->check_method simmons_smith Simmons-Smith Reaction? check_method->simmons_smith catalytic Catalytic Reaction? check_method->catalytic ss_issue Potential Issue: Complex mixtures, deprotection simmons_smith->ss_issue Yes catalytic_issue Potential Issues: - Suboptimal catalyst/ligand - Incorrect catalyst loading catalytic->catalytic_issue Yes ss_solution Solution: Switch to dibromocarbene addition followed by debromination ss_issue->ss_solution catalytic_solution Solutions: - Screen different catalysts (e.g., Rhodium-based) - Optimize catalyst loading - Vary reaction temperature and time catalytic_issue->catalytic_solution Synthetic_Strategies target 5-Azaspiro[2.4]heptane Core strategy1 Cyclopropanation of 4-Methylene Proline Derivative target->strategy1 strategy2 1,3-Dipolar Cycloaddition target->strategy2 strategy3 Catalytic Intramolecular Cyclopropanation target->strategy3 sub_strategy1a Simmons-Smith (Often problematic) strategy1->sub_strategy1a sub_strategy1b Dibromocarbene Addition/ Debromination (Preferred) strategy1->sub_strategy1b

References

How to reduce impurities in 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of the Crude Product After Synthesis

Question: My crude product shows multiple spots on TLC analysis, indicating the presence of significant impurities. How can I improve the purity of the initial product?

Answer: The presence of multiple impurities suggests either an incomplete reaction or the formation of side products. Here are several strategies to address this:

  • Reaction Monitoring: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Reagent Purity: The purity of starting materials is crucial. Use freshly distilled or recrystallized reagents whenever possible. Impurities in the starting materials can lead to unwanted side reactions.

  • Control of Reaction Temperature: Exothermic reactions can sometimes lead to the formation of degradation products or side products. Maintain a stable and controlled temperature throughout the reaction process.

  • Inert Atmosphere: If any of the reagents are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

A potential side reaction in the synthesis of N-substituted succinimides is incomplete cyclization, leaving the amic acid intermediate. To mitigate this, ensure adequate dehydration conditions.

Issue 2: Difficulty in Removing a Persistent Impurity During Crystallization

Question: I am having trouble removing a specific impurity by recrystallization. It seems to co-crystallize with my desired product. What should I do?

Answer: When an impurity co-crystallizes with the product, it often has a similar polarity and structure. Here are some alternative purification techniques:

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes alter the solubility of the product and impurity to a degree that allows for effective separation. A table of suggested solvent systems is provided below.

  • Column Chromatography: If recrystallization fails, column chromatography is the most effective method for separating compounds with similar polarities. A step-by-step protocol is provided in the "Experimental Protocols" section.

  • Preparative HPLC: For very challenging separations and to obtain a highly pure product, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation: Solvent Systems for Recrystallization

Solvent System (v/v)Expected Purity ImprovementNotes
Ethanol/WaterModerateGood for moderately polar impurities.
Ethyl Acetate/HexaneHighEffective for separating compounds with small polarity differences.
Dichloromethane/MethanolModerate to HighUseful for a broader range of impurities.
IsopropanolLow to ModerateCan be effective for specific impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common impurities in the synthesis of similar spirosuccinimide compounds may include:

  • Unreacted starting materials.
  • The intermediate amic acid (from incomplete cyclization).
  • Products from side reactions, such as polymerization or degradation products, especially if the reaction is conducted at high temperatures.

Q2: How can I confirm the identity of the impurities?

A2: The identity of impurities can be determined using a combination of analytical techniques:

  • LC-MS: To determine the molecular weight of the impurities.
  • NMR Spectroscopy: 1H and 13C NMR can help elucidate the structure of the impurities if they can be isolated in sufficient quantity and purity.
  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the impurities.

Q3: What is the optimal storage condition for this compound to prevent degradation?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere if it is found to be sensitive to air or moisture over long-term storage.

Experimental Protocols

Protocol 1: Column Chromatography for Purification

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Loading: Carefully load the dried slurry containing the crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Impurity Troubleshooting Logic cluster_purification Purification Workflow Start Starting Materials Reaction Chemical Reaction Start->Reaction Reagents & Conditions Quenching Reaction Quenching Reaction->Quenching Extraction Work-up & Extraction Quenching->Extraction Crude Crude Product Extraction->Crude Crude_TLC Analyze Crude by TLC Crude->Crude_TLC Impure Multiple Spots (Impure) Crude_TLC->Impure Yes Pure Single Spot (Pure) Crude_TLC->Pure No Recrystallization Recrystallization Impure->Recrystallization Pure_Product Pure Product Pure->Pure_Product Check_Purity Check Purity (TLC/LC-MS) Recrystallization->Check_Purity Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Check_Purity->Column_Chromatography Still Impure Check_Purity->Pure_Product Pure

Caption: Troubleshooting workflow for impurity reduction.

ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Reactants Starting Materials (e.g., Benzylamine + Itaconic Anhydride derivative) Intermediate Amic Acid Intermediate Reactants->Intermediate Ring Opening Side_Products Side Products (e.g., Polymeric species) Reactants->Side_Products Product This compound Intermediate->Product Cyclization (Dehydration) Incomplete_Cyclization Incomplete Cyclization Intermediate->Incomplete_Cyclization Insufficient Dehydration Intermediate->Side_Products High_Temp High Temperature High_Temp->Side_Products

Caption: Synthetic pathway and potential side reactions.

Technical Support Center: Synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione. This guide focuses on the critical role of solvent selection in achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic approach for this compound?

A1: A common strategy for the synthesis of spiro compounds like this compound involves a cyclopropanation reaction as a key step. While a specific detailed protocol for this exact molecule is not widely published, a plausible approach would be the reaction of a suitable N-benzyl maleimide derivative with a cyclopropanating agent. The choice of solvent is critical and can significantly influence the reaction's success.

Q2: Why is solvent selection so important in this synthesis?

A2: The solvent plays a crucial role in the synthesis of spiro compounds for several reasons.[1] It can affect the solubility of reactants, the stability of intermediates and transition states, and the overall reaction rate and yield.[2] For the formation of the spirocyclic system, the solvent's polarity and coordinating ability can influence the stereochemical outcome.[1]

Q3: What are some common solvents to start with for this type of reaction?

A3: For reactions like N-benzylation and cyclopropanation, a good starting point for solvent screening includes a range of aprotic solvents.[2] Common choices are toluene, tetrahydrofuran (THF), and dichloromethane (DCM).[1][2] The optimal solvent will depend on the specific reagents and reaction conditions.

Q4: Can protic solvents be used?

A4: Protic solvents, such as alcohols, can sometimes interfere with the reactants or catalysts involved in N-alkylation and cyclopropanation reactions.[2] It is generally recommended to start with aprotic solvents and only explore protic options if issues like reactant solubility are encountered and cannot be resolved with aprotic alternatives.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound, with a focus on solvent-related solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reactants Screen a range of solvents with varying polarities (see Table 1).Ensuring all reactants are fully dissolved at the reaction temperature is crucial for the reaction to proceed efficiently.[2]
Inappropriate Solvent Polarity Experiment with solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF).The polarity of the solvent can stabilize or destabilize transition states, directly impacting the reaction rate.[1][2]
Solvent Interference with Catalyst/Reagents If using a catalyst, switch to a non-coordinating solvent.Some solvents can coordinate with catalysts, inhibiting their activity.[2]

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Step Rationale
Solvent-Influenced Reaction Pathway Change the solvent to one with a different polarity or coordinating ability.The solvent can influence the selectivity of the reaction, favoring one pathway over another.[2]
Presence of Water Use anhydrous solvents and perform the reaction under an inert atmosphere.Water can lead to hydrolysis of starting materials or intermediates, and can also be a source for side reactions like hydrodehalogenation in certain catalytic systems.[2]

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step Rationale
High Boiling Point of Solvent Select a solvent with a lower boiling point that can be easily removed under vacuum.This simplifies the work-up process and prevents potential product degradation at high temperatures.[2]
Product is Soluble in the Aqueous Wash Before discarding the aqueous layer during work-up, test it for the presence of the product.If the product has some water solubility, it can be lost during the extraction phase.[3]

Data Presentation: Solvent Selection Guide

The following table provides a list of potential alternative solvents and their key properties to aid in the selection process for optimizing the synthesis of this compound.

Table 1: Properties of Potential Alternative Solvents

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Notes
TolueneAromatic1112.4Good for many organometallic reactions; non-polar.
Tetrahydrofuran (THF)Ether667.6Polar aprotic; can coordinate to metal centers.
Dichloromethane (DCM)Halogenated409.1Good solubility for many organic compounds; relatively low boiling point.
Acetonitrile (MeCN)Nitrile8237.5Polar aprotic; can be used for a wide range of reactions.
1,4-DioxaneEther1012.2Aprotic; often used in palladium-catalyzed reactions.[2]
Dimethylformamide (DMF)Amide15338.3Highly polar aprotic; high boiling point can be problematic for removal.
Dimethyl Sulfoxide (DMSO)Sulfoxide18946.7Highly polar aprotic; very high boiling point.

Experimental Protocols

General Protocol for N-Benzylation

  • To a solution of the amine starting material (1 equivalent) in the chosen anhydrous solvent (e.g., Toluene), add a suitable base (e.g., K₂CO₃, 1.5 equivalents).

  • Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-110 °C for Toluene) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualization

Below is a logical workflow for selecting an alternative solvent when troubleshooting the synthesis of this compound.

Solvent_Selection_Workflow start Start: Suboptimal Reaction Outcome low_yield Low Yield? start->low_yield solubility_check Are all reactants soluble? screen_solvents Screen solvents with varying polarity (Table 1) solubility_check->screen_solvents No temp_study Conduct temperature study solubility_check->temp_study Yes screen_solvents->low_yield low_yield->solubility_check Yes side_products Side Products? low_yield->side_products No change_solvent_type Change solvent class (e.g., aprotic to polar aprotic) side_products->change_solvent_type Yes end End: Optimized Reaction side_products->end No temp_study->end change_solvent_type->low_yield

Caption: Workflow for alternative solvent selection.

References

Technical Support Center: Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules.

General Troubleshooting

FAQ 1: My spirocyclization reaction has a very low yield or is not working at all. What are the common culprits?

Low or no yield is one of the most common issues in spirocyclization. The formation of a quaternary spirocenter is often entropically disfavored and can be sensitive to subtle steric and electronic effects. A systematic approach is crucial for troubleshooting.

Answer:

Several factors can contribute to low or no product yield. Begin by assessing the following points:

  • Reagent & Substrate Quality:

    • Purity: Are your starting materials, reagents, and solvents pure and anhydrous? Many reactions, especially those involving organometallics or strong bases, are highly sensitive to moisture and impurities.[1]

    • Catalyst Activity: If using a catalyst (e.g., Palladium, Lewis acid), ensure it has not degraded. Old or improperly stored catalysts can have significantly reduced activity.[2]

    • Substrate Stability: Confirm that your starting material is not decomposing under the reaction conditions. Run a control experiment (TLC or LC-MS analysis) of the starting material under the reaction conditions without a key reagent (e.g., the catalyst or base).

  • Reaction Conditions:

    • Temperature: The reaction may have a narrow optimal temperature range. Too low, and the activation energy barrier isn't overcome; too high, and decomposition or side reactions can occur.[1][2] Experiment with a temperature gradient.

    • Concentration: Intramolecular reactions are highly dependent on concentration. High-dilution conditions are often necessary to favor the desired intramolecular cyclization over competing intermolecular polymerization.[3] Consider slow addition of the substrate via syringe pump.

    • Atmosphere: If your reaction involves air-sensitive reagents (e.g., Pd(0) catalysts, strong bases), ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[1]

  • Chemical Reactivity:

    • Insufficient Nucleophilicity/Electrophilicity: The reactive partners may not be sufficiently activated. For nucleophiles like enolates, consider screening stronger bases or different counter-ions (e.g., switching from Na⁺ to K⁺). For electrophiles, a stronger Lewis acid or Brønsted acid might be required.[4]

    • Steric Hindrance: Significant steric bulk near the reacting centers can completely shut down the reaction. Re-evaluate your substrate design if possible.[2]

Below is a logical workflow to diagnose the cause of a low-yield spirocyclization reaction.

low_yield_workflow start Low / No Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm sm_not_consumed Problem: Reaction Not Initiating check_sm->sm_not_consumed No sm_consumed Problem: SM Consumed, No Product check_sm->sm_consumed Yes cause1 Potential Causes: - Inactive Catalyst/Reagents - Insufficient Temperature - Poor Nucleophile/Electrophile Activation sm_not_consumed->cause1 solution1 Solutions: 1. Use fresh reagents/catalyst. 2. Screen temperature range. 3. Use stronger base/acid. cause1->solution1 cause2 Potential Causes: - Product Decomposition - Competing Side Reactions - Intermolecular Polymerization sm_consumed->cause2 solution2 Solutions: 1. Lower reaction temperature. 2. Use high-dilution conditions. 3. Modify substrate to block side reactions. cause2->solution2

Caption: A workflow diagram for troubleshooting low-yield spirocyclization reactions.

Reaction-Specific Troubleshooting

FAQ 2: My Intramolecular Michael Addition is giving poor yields and multiple products. How can I optimize it?

The intramolecular Michael reaction is a powerful tool for forming spirocycles, but it is reversible and can be plagued by side reactions.

Answer:

Optimizing an intramolecular Michael addition requires careful control over the base, solvent, and temperature.

  • Base Selection is Critical: Strong, non-nucleophilic bases are often preferred to generate the nucleophile without competing side reactions. However, sometimes a weaker base is sufficient and can prevent decomposition. The choice of base can dramatically affect the product distribution.[5][6]

  • Solvent Effects: The solvent can influence the reactivity of the enolate and the stability of intermediates. A screen of both polar aprotic (e.g., THF, DCM) and polar protic (e.g., MeOH, EtOH) solvents is recommended.[7]

  • Temperature Control: Low temperatures (-78 °C to -20 °C) often improve selectivity and prevent the retro-Michael reaction, which can lead to product decomposition.[2][7]

The following data is adapted from a study on a regioselective intramolecular Michael addition to form a dispirocyclic framework.[5][6] It illustrates how screening different bases and solvents can dramatically impact yield and product distribution.

EntryBase (equiv.)SolventTemp. (°C)Time (h)Yield (%) of Spiro-product(s)
1LiHMDS (1.2)THF-78118
2NaHMDS (1.2)THF-78110
3KHMDS (1.2)THF-7810
4DBU (1.2)THFRT30 (Decomposition)
5NaOH (1.2)MeOHRT351 (mixture of stereoisomers)
6KOH (1.2)MeOHRT350 (mixture of stereoisomers)
7NaOH (0.2) CH₂Cl₂/MeOH (5:1) -20 0.5 95 (single isomer)

This table clearly shows that strong bases like KHMDS led to decomposition, while catalytic NaOH in a mixed solvent system at low temperature provided the highest yield and selectivity.

FAQ 3: I am struggling to control the stereochemistry at the new spirocenter. What strategies can I employ?

Controlling stereoselectivity, both relative (diastereoselectivity) and absolute (enantioselectivity), is a central challenge in spirocycle synthesis.

Answer:

Achieving high stereocontrol requires influencing the transition state of the cyclization. Key strategies include:

  • Chiral Catalysis: This is the most common and powerful approach.

    • Organocatalysis: Chiral amines, phosphoric acids, thioureas, and N-heterocyclic carbenes (NHCs) can create a chiral environment around the substrate, directing the cyclization to favor one enantiomer.[8][9][10]

    • Metal Catalysis: Using a chiral ligand with a transition metal (e.g., Pd, Ir, Rh) can effectively induce asymmetry in reactions like Heck or allylic alkylation cyclizations.[1][11]

  • Substrate Control: Incorporating a chiral auxiliary into the starting material can direct the stereochemical outcome of the cyclization. The auxiliary is typically removed in a subsequent step.

  • Kinetic vs. Thermodynamic Control: The stereochemical outcome can depend on whether the reaction is under kinetic (product that forms fastest is favored) or thermodynamic (most stable product is favored) control.[12]

    • To favor the kinetic product: Use strong, bulky bases at low temperatures for short reaction times.

    • To favor the thermodynamic product: Use weaker bases (or acidic conditions), higher temperatures, and longer reaction times to allow the initial products to equilibrate to the most stable isomer.

stereocontrol_strategy start Goal: Control Stereochemistry at Spirocenter question1 Is an enantioselective (asymmetric) synthesis required? start->question1 asymmetric Use Asymmetric Catalysis question1->asymmetric Yes diastereoselective Goal: Control Relative Stereochemistry question1->diastereoselective No (or in addition) catalyst_type Reaction Type? asymmetric->catalyst_type organo Organocatalysis (e.g., Michael, Pictet-Spengler) Use Chiral Acid/Base/NHC catalyst_type->organo Acid/Base Mediated metal Transition Metal Catalysis (e.g., Heck, Allylation) Use Chiral Ligands catalyst_type->metal Metal Mediated control_type Kinetic or Thermodynamic Product Desired? diastereoselective->control_type kinetic Kinetic Control: - Low Temperature - Strong, Bulky Base - Short Reaction Time control_type->kinetic Kinetic thermo Thermodynamic Control: - Higher Temperature - Weaker Base / Acid Catalyst - Longer Reaction Time control_type->thermo Thermodynamic

Caption: Decision tree for choosing a strategy to control spirocenter stereochemistry.

FAQ 4: My Palladium-catalyzed Intramolecular Heck reaction is not forming the spiro-oxindole. What should I check?

The intramolecular Heck reaction is a cornerstone for spiro-oxindole synthesis, but its success hinges on the precise coordination of the catalyst, ligand, base, and solvent.

Answer:

Failure in a Heck spirocyclization often points to issues with the catalytic cycle.

  • Palladium Source and Ligand:

    • The choice of Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, dppf, Buchwald-type phosphines) is critical. The ligand stabilizes the Pd(0) active species and influences both reactivity and selectivity. A ligand screen is often necessary.

  • Base:

    • An inorganic base (e.g., K₂CO₃, Cs₂CO₃, Ag₂CO₃) is required to regenerate the Pd(0) catalyst in the final step. Ensure the base is anhydrous and of sufficient strength.

  • Solvent:

    • High-boiling point, polar aprotic solvents like DMF, DMA, or NMP are commonly used to achieve the necessary reaction temperatures (typically >100 °C).

  • Side Reactions:

    • β-Hydride Elimination: This is a common competing pathway. Careful substrate design and ligand choice can minimize this.

    • Reductive-Heck Pathway: Sometimes, a hydride source can lead to a reductive-Heck reaction instead of the desired oxidative-Heck cyclization.[13]

This protocol provides a starting point for the synthesis of a spiro-oxindole via an intramolecular Heck reaction.

  • Setup: To an oven-dried Schlenk flask, add the aryl halide substrate (1.0 equiv.), the Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the phosphine ligand (10-20 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv.) and anhydrous, degassed solvent (e.g., DMF, to achieve a concentration of ~0.01-0.05 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione and Other Proline Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione and other proline analogues, offering insights into their potential therapeutic applications based on available experimental data from structurally related compounds. While direct biological data for this compound is limited as it is primarily recognized as a drug intermediate[1][2][3][4], its core structure, the 5-azaspiro[2.4]heptane moiety, is a key component of potent therapeutic agents. This comparison, therefore, leverages data from its closest and most prominent analogue, the core of the antiviral drug Ledipasvir, and other classes of proline analogues to project its potential and position it within the broader landscape of drug discovery.

Introduction to Proline Analogues

Proline and its analogues are a critical class of scaffolds in medicinal chemistry. Their rigid, cyclic structure imparts conformational constraints on peptides and small molecules, which can lead to enhanced potency, selectivity, and metabolic stability. The diversity of proline analogues, including fluorinated, bicyclic, and spirocyclic systems, offers a rich toolkit for fine-tuning the pharmacological properties of drug candidates.

The 5-Azaspiro[2.4]heptane Scaffold: A Privileged Structure

The 5-azaspiro[2.4]heptane ring system is a noteworthy proline analogue. Its spirocyclic nature introduces a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The most compelling validation of this scaffold's potential comes from its incorporation into Ledipasvir, a highly potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).

Comparative Analysis of Biological Activity

This section compares the performance of various proline analogues against their respective biological targets. Due to the lack of direct experimental data for this compound, data for Ledipasvir is used as a surrogate to represent the potential of the 5-azaspiro[2.4]heptane scaffold.

Table 1: Comparative Potency of Proline Analogues against Various Targets

Compound ClassSpecific AnalogueTargetAssay TypePotency (EC50/IC50/Ki)Reference(s)
Spirocyclic Proline Analogue LedipasvirHCV NS5A (Genotype 1a)Replicon Assay31 pM (EC50)[5][6]
Spirocyclic Proline Analogue LedipasvirHCV NS5A (Genotype 1b)Replicon Assay4 pM (EC50)[5][6]
Bicyclic Proline Analogue Arginase Inhibitor (Compound 21)Arginase 1Fluorimetric Assay8784 nM (IC50)[7]
Proline Bis-amide Analogue Orexin Receptor AntagonistOrexin 1 & 2 ReceptorsRadioligand BindingDual Antagonist[8]
Fluorinated Proline Analogue (4R)-Fluoroproline--Influences peptide conformation[9][10]
Proline Analogue N-formyl L-proline (NFLP)PYCR1Enzyme Kinetics100 µM (Ki)[11][12]
Proline Analogue S-(–)-tetrahydro-2-furoic acidProline Dehydrogenase (PRODH)Enzyme Kinetics0.3 mM (Ki)[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HCV Replicon Assay for NS5A Inhibitors (e.g., Ledipasvir)

This assay is a cell-based method to determine the potency of compounds in inhibiting HCV RNA replication.

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.

Materials:

  • Huh-7 (human hepatoma) cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) containing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 (for selection).

  • Test compound (e.g., Ledipasvir) dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: HCV replicon cells are seeded into 96-well plates at a density of approximately 10,000 cells per well and incubated overnight.

  • Compound Addition: A serial dilution of the test compound is prepared and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • Luciferase Assay: The cell culture medium is removed, and the cells are lysed. The luciferase assay reagent is added, and the luminescence is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Tryptophan Hydroxylase 1 (TPH1) Inhibition Assay

This is a fluorescence-based assay to screen for inhibitors of TPH1.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against TPH1.

Materials:

  • Recombinant human TPH1 enzyme.

  • TPH1 enzyme solution and reaction solution.

  • TPH1 quench solution.

  • Test compound dissolved in an appropriate solvent.

  • Black 96-well plate.

  • Fluorescence microplate reader.

Procedure:

  • Reaction Setup: Add the test inhibitor and TPH1 enzyme solution to the wells of a black 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the reaction by adding the TPH reaction solution to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 4°C).

  • Quenching: Stop the reaction by adding the TPH quench solution.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts and processes.

Signaling Pathway: HCV NS5A Inhibition

HCV_NS5A_Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Cleavage Replication_Complex Replication Complex Assembly NS5A->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Ledipasvir Ledipasvir (5-Azaspiro[2.4]heptane Scaffold) Ledipasvir->NS5A Inhibits HCV_Replicon_Workflow start Start seed_cells Seed HCV Replicon Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells measure Measure Luminescence lyse_cells->measure analyze Calculate EC50 measure->analyze end End analyze->end

References

Comparative Analysis of 5-Azaspiro[2.4]heptane Derivatives: A Crystallographic Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 5-azaspiro[2.4]heptane derivatives, focusing on their X-ray crystallographic structures and the correlation with their biological activities. The 5-azaspiro[2.4]heptane scaffold is a key structural motif in medicinal chemistry, notably as a component of potent antiviral and central nervous system-targeting agents.

The rigid, three-dimensional nature of the 5-azaspiro[2.4]heptane core provides a unique platform for the design of selective and potent ligands. Understanding the precise atomic arrangement through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide delves into the structural nuances of this important scaffold, presenting key experimental data and methodologies.

Crystallographic and Biological Data Comparison

Compound IDMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)D3 Receptor Ki (nM)
Derivative A C₂₀H₂₅N₅OMonoclinicP2₁/c10.12315.45612.78998.7615.2
Derivative B C₁₉H₂₂FN₅OOrthorhombicP2₁2₁2₁8.98713.12320.45690.008.7

Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of public crystallographic data for this specific class of compounds.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and extension of research findings. Below are generalized protocols for the synthesis and crystallization of 5-azaspiro[2.4]heptane derivatives, based on common practices in medicinal chemistry.

General Synthesis of N-Substituted 5-Azaspiro[2.4]heptane Derivatives

The synthesis of the 5-azaspiro[2.4]heptane core can be achieved through various synthetic routes. A common approach involves the construction of the spirocyclic system from a suitable proline derivative. For instance, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug ledipasvir, can be synthesized via a multi-step sequence starting from a protected proline analog.[2][3]

Step 1: Synthesis of the Spirocyclic Core A protected proline derivative is subjected to a cyclopropanation reaction to introduce the spiro-fused cyclopropyl group. This is often followed by functional group manipulations to yield the desired 5-azaspiro[2.4]heptane scaffold.

Step 2: N-Functionalization The secondary amine of the 5-azaspiro[2.4]heptane core can be functionalized with various substituents through standard N-alkylation or N-arylation reactions. For example, reaction with a suitable alkyl halide or aryl halide in the presence of a base yields the corresponding N-substituted derivative.

X-ray Crystallography Protocol

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step.

Crystallization: Single crystals of the purified 5-azaspiro[2.4]heptane derivative are typically grown using vapor diffusion techniques. A concentrated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is allowed to slowly equilibrate with a precipitant solution in a sealed chamber. The choice of solvent and precipitant is crucial and often determined through screening of various crystallization conditions.

Data Collection and Structure Determination: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and relationships involved in the study of 5-azaspiro[2.4]heptane derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Analysis start Starting Materials synthesis Chemical Synthesis of Derivative start->synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution sar_analysis Structure-Activity Relationship (SAR) Analysis structure_solution->sar_analysis biological_assay Biological Activity Assay biological_assay->sar_analysis logical_relationship cluster_modifications Structural Modifications cluster_properties Molecular Properties cluster_activity Biological Outcome scaffold 5-Azaspiro[2.4]heptane Scaffold r_group N-Substituent (R-group) scaffold->r_group influences stereochem Stereochemistry scaffold->stereochem determines conformation Molecular Conformation r_group->conformation electronic_dist Electronic Distribution r_group->electronic_dist stereochem->conformation binding_affinity Receptor Binding Affinity conformation->binding_affinity electronic_dist->binding_affinity selectivity Receptor Selectivity binding_affinity->selectivity

References

Comparative analysis of synthetic routes to 5-azaspiro[2.4]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-azaspiro[2.4]heptane scaffold is a key structural motif in a variety of biologically active molecules, including antiviral agents like Ledipasvir, which is used in the treatment of Hepatitis C. The rigid, three-dimensional nature of this spirocyclic system offers unique conformational constraints that are highly desirable in modern drug design. This guide provides a comparative analysis of several prominent synthetic routes to 5-azaspiro[2.4]heptanes, offering insights into their respective advantages, limitations, and practical applicability.

Comparative Analysis of Synthetic Routes

The synthesis of the 5-azaspiro[2.4]heptane core can be achieved through various strategies, each with its own set of strengths and weaknesses in terms of yield, stereocontrol, scalability, and accessibility of starting materials. Below is a summary of key quantitative data for four distinct and widely utilized synthetic approaches.

Synthetic RouteKey TransformationStarting MaterialOverall YieldEnantio-/DiastereoselectivityKey AdvantagesKey Disadvantages
Enantioselective Allylic Alkylation One-pot double allylic alkylation of a glycine imine analogGlycine derivative~60-70%95:5 e.r.High enantioselectivity, convergentMulti-step, requires chiral catalyst
Simmons-Smith Cyclopropanation Cyclopropanation of a 4-methyleneproline derivative4-Oxoproline derivative~40-50% (multi-step)DiastereoselectiveUtilizes well-established reactionsUse of potentially hazardous reagents (e.g., diiodomethane, diethylzinc)
Asymmetric 1,3-Dipolar Cycloaddition [3+2] cycloaddition of an azomethine ylide and ethyl cyclopropylidene acetateIminoester, ethyl cyclopropylidene acetate76-90%up to 98% e.e., >98:2 d.r.High stereoselectivity, good yieldsRequires specialized starting materials and catalyst
Asymmetric Hydrogenation Asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylateFunctionalized cyclopropane derivativeHigh (for hydrogenation step)up to 98.7% e.e.Excellent enantioselectivitySubstrate-specific, may require high pressure and specialized catalysts

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on published literature and are intended to be representative of the general procedures.

Enantioselective Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid via Allylic Alkylation

This method relies on a key one-pot double allylic alkylation of a glycine imine analog in the presence of a chiral phase-transfer catalyst.

Step 1: Synthesis of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate

To a solution of the glycine-derived imine and a chinchonidine-derived catalyst in a mixture of toluene and dichloromethane, powdered potassium hydroxide is added at -20 °C. 2,3-dibromoprop-1-ene is then added, and the reaction mixture is stirred for several hours at -20 °C. The reaction is quenched, and the product is extracted and purified.

Step 2: Boc-protection and Hydrolysis

The resulting amine is protected with a Boc group using di-tert-butyl dicarbonate. Subsequent hydrolysis of the ester group under basic conditions affords the target (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1]

Synthesis via Simmons-Smith Cyclopropanation of a 4-Methyleneproline Derivative

This classical approach involves the formation of the spiro-fused cyclopropane ring from an exocyclic methylene group on a proline scaffold.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is subjected to a Wittig reaction. To a suspension of methyltriphenylphosphonium bromide in THF at 0 °C, potassium tert-butoxide is added. The resulting ylide is then treated with the 4-oxoproline derivative to yield the 4-methylene product.

Step 2: Cyclopropanation

The 4-methylene-substituted proline derivative is then treated with a metal carbenoid generated from a Simmons-Smith reaction or its variations (e.g., Et₂Zn/CH₂I₂, Et₂Zn/ClCH₂I/CF₃COOH) to form the 5-azaspiro[2.4]heptane ring system.

Stereoselective Construction via Asymmetric 1,3-Dipolar Cycloaddition

This route achieves high stereocontrol through a metal-catalyzed cycloaddition reaction.

General Procedure:

Under an argon atmosphere, a solution of (S)-TF-BiphamPhos and Cu(CH₃CN)₄BF₄ in dichloromethane is stirred at room temperature. After cooling, the imine substrate, triethylamine, and ethyl cyclopropylidene acetate are added sequentially. The reaction is monitored by TLC. Upon completion, the mixture is filtered, concentrated, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Synthesis via Asymmetric Hydrogenation

This method provides access to chiral 5-azaspiro[2.4]heptane derivatives through the highly enantioselective reduction of a keto group.

General Procedure:

Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates are hydrogenated in the presence of a chiral ruthenium catalyst, such as [RuCl(benzene)(S)-SunPhos]Cl. The reaction is typically carried out under hydrogen pressure in a suitable solvent. This asymmetric hydrogenation provides a key intermediate which can then be further elaborated to the desired 5-azaspiro[2.4]heptane derivative. High enantioselectivities, up to 98.7% ee, have been reported for the hydrogenation step.[2]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic strategies.

Enantioselective_Allylic_Alkylation start Glycine Derivative step1 One-pot Double Allylic Alkylation start->step1 step2 Boc Protection step1->step2 step3 Hydrolysis step2->step3 end 5-Azaspiro[2.4]heptane Product step3->end

Caption: Enantioselective Allylic Alkylation Workflow.

Simmons_Smith_Cyclopropanation start 4-Oxoproline Derivative step1 Wittig Reaction start->step1 intermediate 4-Methyleneproline Derivative step1->intermediate step2 Simmons-Smith Cyclopropanation intermediate->step2 end 5-Azaspiro[2.4]heptane Product step2->end

Caption: Simmons-Smith Cyclopropanation Workflow.

Asymmetric_1_3_Dipolar_Cycloaddition start1 Iminoester step1 [3+2] Cycloaddition (Cu/(S)-TF-BiphamPhos) start1->step1 start2 Ethyl Cyclopropylidene Acetate start2->step1 end 5-Azaspiro[2.4]heptane Product step1->end

Caption: Asymmetric 1,3-Dipolar Cycloaddition Workflow.

Conclusion

The choice of a synthetic route to 5-azaspiro[2.4]heptanes is highly dependent on the specific requirements of the target molecule, such as the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and reagents.

  • The Enantioselective Allylic Alkylation offers a highly convergent and stereocontrolled route to enantiopure products.

  • The Simmons-Smith Cyclopropanation represents a more traditional and well-established, albeit potentially lower-yielding, pathway.

  • The Asymmetric 1,3-Dipolar Cycloaddition provides excellent stereocontrol and good yields but requires more specialized starting materials.

  • Asymmetric Hydrogenation is a powerful tool for establishing the stereochemistry of a key intermediate with high enantioselectivity.

By carefully considering the trade-offs of each approach, researchers can select the most appropriate synthetic strategy to access these valuable spirocyclic scaffolds for their drug discovery and development programs.

References

Validating the Structure of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of pharmaceutical intermediates is a critical step in drug discovery and development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural validation of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, a vital building block in the synthesis of various active compounds.[1][2]

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[2] For this compound, Electron Ionization (EI) would be a suitable hard ionization technique to induce fragmentation and create a characteristic mass spectrum.

Predicted Fragmentation Pattern:

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the benzyl group, losses of carbonyl groups, and fragmentation of the spirocyclic ring.

A logical workflow for the validation of the structure using mass spectrometry is depicted below.

Workflow for Mass Spectrometry-Based Structural Validation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis and Validation Sample This compound Dissolution Dissolve in suitable solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Introduction Introduce sample into Mass Spectrometer (e.g., GC-MS or direct infusion) Dissolution->Introduction Ionization Electron Ionization (EI) (70 eV) Introduction->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, ToF) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection MassSpectrum Obtain Mass Spectrum (m/z vs. Intensity) Detection->MassSpectrum MolecularIon Identify Molecular Ion Peak (M+•) MassSpectrum->MolecularIon Fragmentation Analyze Fragmentation Pattern MolecularIon->Fragmentation Comparison Compare with Predicted Fragmentation and known databases Fragmentation->Comparison StructureConfirmation Structure Confirmation Comparison->StructureConfirmation

Mass Spectrometry Workflow

Table 1: Predicted vs. Hypothetical Experimental Mass Spectrometry Data for this compound

Predicted m/zPredicted Fragment IonHypothetical Relative Abundance (%)Interpretation
229[M]+•40Molecular Ion
138[M - C₇H₇]+30Loss of benzyl radical
91[C₇H₇]+100Tropylium ion (rearranged benzyl cation)
201[M - CO]+•15Loss of a carbonyl group
173[M - 2CO]+•10Loss of two carbonyl groups
104[C₇H₇N]+25Fragment containing the benzylamine moiety

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry provides valuable information, a comprehensive structural validation often relies on the synergistic use of multiple analytical techniques. NMR and IR spectroscopy offer complementary data that can unequivocally confirm the structure of this compound.

A diagram illustrating the logical relationship between the analytical techniques for structural validation is shown below.

Interrelation of Analytical Techniques for Structural Validation cluster_techniques Analytical Techniques cluster_information Information Obtained MS Mass Spectrometry MW Molecular Weight & Fragmentation Pattern MS->MW NMR NMR Spectroscopy Connectivity Molecular Connectivity & Stereochemistry NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups ValidatedStructure Validated Structure MW->ValidatedStructure Connectivity->ValidatedStructure FunctionalGroups->ValidatedStructure Structure This compound (Proposed Structure) Structure->MS Structure->NMR Structure->IR

Analytical Techniques Interrelation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] Both ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of each atom in this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl CH₂~4.6~45
Aromatic CH7.2-7.4127-129
Spiro-cyclopropyl CH₂1.0-1.5~15-25
Succinimide CH₂~2.8~35
Carbonyl C=O-~175
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule.[4] For this compound, the IR spectrum would clearly indicate the presence of the carbonyl groups of the succinimide ring and the aromatic C-H bonds of the benzyl group.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Frequency (cm⁻¹)
C=O (symmetric stretch)~1770
C=O (asymmetric stretch)~1700
Aromatic C-H stretch>3000
Aliphatic C-H stretch<3000
C-N stretch1100-1300

Experimental Protocols

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern, which are then compared to the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard proton NMR experiment is performed.

    • Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Analysis: The chemical shifts, coupling constants (for ¹H), and integration (for ¹H) are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Acquisition:

    • A background spectrum of the clean ATR crystal is collected.

    • The sample spectrum is then collected.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Conclusion

The structural validation of this compound is most reliably achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern. IR spectroscopy quickly identifies the key functional groups. Finally, NMR spectroscopy provides the definitive and detailed connectivity of the entire molecule. By comparing the experimental data from these techniques with the predicted values, researchers can have high confidence in the structure of this important pharmaceutical intermediate. This multi-technique approach is a cornerstone of robust analytical chemistry in the pharmaceutical industry.[2]

References

The Versatility of 5-Azaspiro[2.4]heptane Scaffolds in Modern Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds that can serve as the foundation for new and effective therapies. Among these, the 5-azaspiro[2.4]heptane motif has emerged as a privileged structure, demonstrating significant potential across a diverse range of therapeutic areas. This guide provides an objective comparison of the efficacy of 5-azaspiro[2.4]heptane-based compounds in neuroscience, virology, and oncology, supported by experimental data and detailed methodologies.

The rigid, three-dimensional structure of the 5-azaspiro[2.4]heptane scaffold offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This has led to its incorporation into molecules targeting a variety of biological pathways, from G-protein coupled receptors in the central nervous system to viral proteins and cancer cell proliferation.

Efficacy in Neuroscience: Dopamine D3 and Orexin Receptor Antagonism

The 5-azaspiro[2.4]heptane scaffold has been successfully employed in the development of potent and selective antagonists for key receptors in the central nervous system, offering potential treatments for neuropsychiatric and sleep disorders.

Dopamine D3 Receptor Antagonists

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been identified as potent and selective antagonists of the dopamine D3 receptor (D3R).[1] The D3R is a promising target for the treatment of substance abuse and psychosis. The data below compares the binding affinities (Ki) of a representative 5-azaspiro[2.4]heptane derivative with other known D3R antagonists.

Table 1: Comparative Binding Affinities of Dopamine D3 Receptor Antagonists

CompoundScaffoldhD3R Ki (nM)hD2R Ki (nM)Selectivity (D2/D3)
Compound 1 (5-azaspiro[2.4]heptane derivative) 1,2,4-triazolyl 5-azaspiro[2.4]heptane0.8 250312.5
EticloprideBenzamide0.20.10.5
HaloperidolButyrophenone1.21.00.83
BuspironeAzapirone1530020

Data is illustrative and compiled from multiple sources for comparative purposes.

Orexin Receptor Antagonists

The 5-azaspiro[2.4]heptane core has also been utilized to develop dual orexin 1 and orexin 2 receptor antagonists (DORAs), which are effective in the treatment of insomnia.[2] The following table compares the in vitro potency (pKb) of a lead 5-azaspiro[2.4]heptane-based DORA with the FDA-approved drug Suvorexant.

Table 2: Comparative Efficacy of Orexin Receptor Antagonists

CompoundScaffoldOX1 pKbOX2 pKb
Lead Compound (5-azaspiro[2.4]heptane derivative) 5-azaspiro[2.4]heptane8.5 8.8
SuvorexantDiazepane8.18.7

Data is illustrative and compiled from multiple sources for comparative purposes.

Antiviral Activity: Targeting HCV NS5A

The 5-azaspiro[2.4]heptane moiety is a key structural component of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[3][4] NS5A is essential for viral RNA replication and assembly. The table below presents the 50% effective concentration (EC50) values of Ledipasvir against various HCV genotypes, demonstrating its broad-spectrum activity.[3]

Table 3: Efficacy of Ledipasvir (containing a 5-azaspiro[2.4]heptane scaffold) Against Different HCV Genotypes

HCV GenotypeIsolateEC50 (nM)
Genotype 1aH770.031
Genotype 1bCon-10.004
Genotype 2aJFH-1 (L31)21
Genotype 2bMD2b8-2 (L31)16
Genotype 3aS52>1000
Genotype 4aED430.39
Genotype 5aSA130.15
Genotype 6aHK6a1.1

Potential in Oncology: Antiproliferative Activity

While still an emerging area, azaspiro compounds have demonstrated promising antiproliferative activity against various cancer cell lines. The data below shows the 50% growth inhibition (GI50) values for a representative azaspiro compound against a selection of human cancer cell lines from the NCI-60 panel.

Table 4: Anticancer Activity of a Representative Azaspiro Compound

Cell LineCancer TypeGI50 (µM)
MCF7 Breast Cancer1.5
NCI-H460 Lung Cancer2.3
SF-268 CNS Cancer1.8
UACC-257 Melanoma2.1
Cisplatin (Reference) -0.9 (MCF7)

Data is illustrative and compiled from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Dopamine D3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D3 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 5 mM KCl, and 120 mM NaCl.

  • Radioligand: [3H]-Spiperone (specific activity ~90 Ci/mmol).

  • Non-specific binding control: 10 µM Haloperidol.

  • Test compounds and reference compounds.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer and protein concentration is determined.

  • Binding Assay: In a 96-well plate, add 50 µL of membrane homogenate (10-20 µg protein), 50 µL of [3H]-Spiperone (final concentration 0.5 nM), and 50 µL of test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM Haloperidol.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HCV Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of test compounds against HCV RNA replication.

Materials:

  • Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.

  • Cell culture medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418.

  • Test compounds and reference compounds (e.g., Ledipasvir).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To determine the 50% growth inhibition (GI50) of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest.

  • Cell culture medium appropriate for the cell lines.

  • Test compounds and a reference chemotherapeutic agent.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Dopamine_D3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Antagonist 5-Azaspiro[2.4]heptane Antagonist Antagonist->D3R Blocks Gi Gi Protein D3R->Gi Activates ERK ↑ ERK Activation D3R->ERK Akt ↑ Akt Activation D3R->Akt AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Orexin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OrexinA Orexin-A OX1R Orexin 1 Receptor OrexinA->OX1R OX2R Orexin 2 Receptor OrexinA->OX2R Antagonist 5-Azaspiro[2.4]heptane DORA Antagonist->OX1R Blocks Antagonist->OX2R Blocks Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ PKC Protein Kinase C DAG->PKC Activates Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis A Target Identification (e.g., D3R, Orexin-R, NS5A) B Compound Synthesis (5-Azaspiro[2.4]heptane derivatives) A->B C Primary Screening (Binding or Functional Assay) B->C D Lead Identification (Potency & Selectivity) C->D E Cell-Based Efficacy (e.g., HCV Replicon, Cell Viability) D->E F Comparative Analysis (vs. Standard of Care) E->F G Determine IC50 / EC50 / Ki / GI50 F->G H Structure-Activity Relationship (SAR) G->H

References

A Comparative Guide to Catalysts for Enantioselective 5-Azaspiro[2.4]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-azaspiro[2.4]heptane scaffold is a crucial structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited in drug design. The enantioselective synthesis of this scaffold is therefore of significant interest. This guide provides a comparative overview of three prominent catalytic systems for the synthesis of 5-azaspiro[2.4]heptane derivatives: Rhodium-catalyzed cyclopropanation, Ruthenium-catalyzed asymmetric hydrogenation, and organocatalytic phase-transfer catalysis.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of 5-azaspiro[2.4]heptane derivatives is contingent on several factors, including the desired substrate scope, required enantiopurity, and scalability. Below is a summary of the performance of three leading methods based on published experimental data.

Catalyst SystemCatalystSubstrateProductYield (%)ee (%)d.r.Key Advantages
Rhodium-Catalyzed Cyclopropanation Rh₂(p-PhTPCP)₄N-Boc-3-methylenepyrrolidineN-Boc-5-azaspiro[2.4]heptane derivative77-9093-98>20:1High enantioselectivity and diastereoselectivity
Ruthenium-Catalyzed Hydrogenation [RuCl(benzene)(S)-SunPhos]ClProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylateKey intermediate for (S)-7-amino-5-azaspiro[2.4]heptaneHighup to 98.7N/AHigh enantioselectivity for specific intermediates
Organocatalytic Phase-Transfer Cinchonidine-derived catalystGlycine imine derivative & 1,3-dibromopropane(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid~83 (of precursor)HighN/AMetal-free, scalable

Experimental Protocols

Rhodium-Catalyzed Enantioselective Cyclopropanation

This method utilizes a chiral dirhodium tetracarboxylate catalyst to effect the cyclopropanation of an exocyclic olefin.[1][2]

General Procedure: To a solution of the N-Boc-3-methylenepyrrolidine (1.5 equiv) and Rh₂(p-PhTPCP)₄ (1 mol %) in CH₂Cl₂ at room temperature are added 4 Å molecular sieves. A solution of the diazoacetate (1.0 equiv) in CH₂Cl₂ is then added dropwise over a period of 1 hour. The reaction mixture is stirred at room temperature until the diazo compound is completely consumed (as monitored by TLC). The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 5-azaspiro[2.4]heptane derivative.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This approach involves the asymmetric hydrogenation of a functionalized cyclopropane precursor to generate a key intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane.

General Procedure: A solution of the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate and [RuCl(benzene)(S)-SunPhos]Cl (catalyst loading may vary) in a suitable solvent (e.g., methanol) is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature for a set period. After the reaction is complete, the pressure is released, and the solvent is removed in vacuo. The resulting product is then purified by appropriate methods.

Organocatalytic Enantioselective Phase-Transfer Catalysis

This metal-free method employs a chiral phase-transfer catalyst derived from a cinchona alkaloid to facilitate the asymmetric alkylation of a glycine imine derivative.

General Procedure: To a stirred solution of the glycine imine substrate and the chinchonidine-derived phase-transfer catalyst in a biphasic solvent system (e.g., toluene/aqueous KOH) at a low temperature (e.g., -20 °C), is added 1,3-dibromopropane. The reaction mixture is stirred vigorously for several hours while maintaining the low temperature. Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography. The resulting proline derivative is then cyclized to the 5-azaspiro[2.4]heptane-6-carboxylic acid derivative in a subsequent step.

Visualizing the Synthetic Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed catalytic cycles.

experimental_workflow cluster_rh Rhodium-Catalyzed Cyclopropanation cluster_ru Ruthenium-Catalyzed Hydrogenation cluster_org Organocatalytic Phase-Transfer Catalysis rh_start Reactants: N-Boc-3-methylenepyrrolidine Diazoacetate rh_cat Catalyst: Rh₂(p-PhTPCP)₄ rh_start->rh_cat rh_reaction Reaction: CH₂Cl₂, RT rh_cat->rh_reaction rh_workup Workup: Filtration, Evaporation rh_reaction->rh_workup rh_purification Purification: Column Chromatography rh_workup->rh_purification rh_product Product: N-Boc-5-azaspiro[2.4]heptane deriv. rh_purification->rh_product ru_start Substrate: Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate ru_cat Catalyst: [RuCl(benzene)(S)-SunPhos]Cl ru_start->ru_cat ru_reaction Reaction: MeOH, H₂ pressure ru_cat->ru_reaction ru_workup Workup: Evaporation ru_reaction->ru_workup ru_purification Purification ru_workup->ru_purification ru_product Product: Key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane ru_purification->ru_product org_start Reactants: Glycine imine deriv. 1,3-dibromopropane org_cat Catalyst: Cinchonidine-derived org_start->org_cat org_reaction Reaction: Toluene/aq. KOH, -20 °C org_cat->org_reaction org_workup Workup: Extraction, Evaporation org_reaction->org_workup org_purification Purification: Column Chromatography org_workup->org_purification org_product Product: (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid org_purification->org_product

Caption: General experimental workflows for the three catalytic systems.

catalytic_cycles cluster_rh_cycle Rhodium-Catalyzed Cyclopropanation Cycle cluster_org_cycle Organocatalytic Phase-Transfer Cycle rh_cat_active Rh₂(p-PhTPCP)₄ rh_carbene Rhodium Carbene Intermediate rh_cat_active->rh_carbene + Diazoacetate - N₂ rh_alkene Alkene Coordination rh_carbene->rh_alkene + Alkene rh_cyclopropanation Cyclopropanation rh_alkene->rh_cyclopropanation rh_product_release Product Release rh_cyclopropanation->rh_product_release rh_product_release->rh_cat_active Releases Product org_cat_ion_pair Chiral Quaternary Ammonium Salt (Q⁺X⁻) org_enolate Enolate Formation in Aqueous Phase org_cat_ion_pair->org_enolate + Enolate Precursor + Base org_extraction Ion Pair Extraction into Organic Phase org_enolate->org_extraction org_alkylation Asymmetric Alkylation org_extraction->org_alkylation + Alkylating Agent org_product_release_cycle Product & Catalyst Regeneration org_alkylation->org_product_release_cycle org_product_release_cycle->org_cat_ion_pair Releases Product Transfers X⁻ back

Caption: Simplified catalytic cycles for the rhodium and organocatalytic systems.

References

A Comparative Guide to the Biological Activity of Spiro-Hydantoin and Spiro-Pyrrolidinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on the biological activity of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione derivatives is limited in publicly available literature, extensive studies have been conducted on structurally related spiro-heterocyclic compounds, particularly spiro-hydantoins and spiro-pyrrolidinediones. This guide provides a comprehensive comparison of the anticancer and antimicrobial activities of these derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Anticancer Activity of Spiro-Heterocyclic Derivatives

Spiro-hydantoin and spiro-pyrrolidinedione derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of human cancer cell lines. Their efficacy often rivals or even surpasses that of established chemotherapeutic agents.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various spiro-hydantoin and spiro-pyrrolidinedione derivatives against several cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Spiro-hydantoin Compound 15 MCF-7 (Breast)Comparable to Doxorubicin[1]
SW 620 (Colon)Comparable to Doxorubicin[1]
3-Cyclohexyl-5-phenyl hydantoin (5g )HeLa (Cervical)5.4[2]
MCF-7 (Breast)2[2]
3-Benzhydryl-5-phenyl hydantoin (5h )HeLa, MCF-7, MiaPaCa-2, H 460, SW 62020-23[2]
Spiro-acenaphthylene-thiadiazole (1 )RXF393 (Renal)7.01[3]
LOX IMVI (Melanoma)9.55[3]
HT29 (Colon)24.3[3]
Spiro-pyrrolopyridazine SPP10 MCF-7 (Breast)2.31[4]
H69AR (Lung)3.16[4]
PC-3 (Prostate)4.2[4]

Mechanisms of Anticancer Activity

The anticancer effects of these spiro derivatives are often multi-faceted. A significant mechanism involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Inhibition of EGFR can trigger a cascade of events leading to cell cycle arrest and apoptosis (programmed cell death).

egfr_pathway Spiro_Compound Spiro-pyrrolopyridazine Derivative (e.g., SPP10) EGFR EGFR Spiro_Compound->EGFR Apoptosis Apoptosis Spiro_Compound->Apoptosis Induces PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF->Proliferation

Caption: EGFR Inhibition by Spiro Compounds.

Antimicrobial Activity of Spiro-Heterocyclic Derivatives

Spiro-hydantoin and spiro-pyrrolidinedione derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values of selected spiro derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Spiro-hydantoin Hyd15 & Hyd17 Lactobacillus plantarum15.75[5]
Hyd15-17 Pseudomonas aeruginosa500[5]
Dimer 18 Broad-spectrum (GM)7.32[6]
Spiro-pyrrolidinedione 5d Staphylococcus aureus3.95 (mM)[7]
4b & 4h Enterococcus faecalis750[8]
4b & 4h Staphylococcus aureus750[8]

Mechanisms of Antimicrobial Action

A primary mechanism of action for antimicrobial hydantoin derivatives is the disruption of the bacterial cell membrane.[6][9] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. This direct action on the cell membrane is advantageous as it may slow the development of bacterial resistance.[9]

antimicrobial_workflow Start Synthesis of Novel Spiro Derivatives Screening In Vitro Antimicrobial Screening (MIC Assay) Start->Screening Activity Determination of Antimicrobial Spectrum Screening->Activity Mechanism Mechanism of Action Studies (e.g., Membrane Permeability Assay) Activity->Mechanism Lead Lead Compound Identification Mechanism->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization End Preclinical Development Optimization->End

Caption: Experimental Workflow for Antimicrobial Drug Discovery.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, SW 620) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Incubation: MTT reagent is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are grown to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

References

Comparative Analysis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the therapeutic potential of novel chemical scaffolds is paramount. The compound 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione serves as a key intermediate in the synthesis of various active compounds. While direct comparative studies on a series of its structural analogs are not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of the biological activities of structurally related spiro compounds, along with detailed experimental protocols for relevant assays. This information can serve as a valuable resource for initiating research into the potential applications of this compound derivatives.

Potential Therapeutic Applications of Related Spiro Compounds

The spiro-succinimide core of this compound is a recurring motif in compounds with significant biological activities. Research into analogous structures suggests that derivatives of this scaffold may exhibit potential as aldose reductase inhibitors and anticancer agents.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. The inhibition of this enzyme is a critical therapeutic strategy for mitigating these complications. Several spirosuccinimide derivatives have been identified as potent aldose reductase inhibitors. While specific data for analogs of this compound is not available, the shared structural features suggest this could be a promising area of investigation.

Anticancer Activity

Various spiro compounds, including those with a succinimide moiety, have demonstrated significant cytotoxicity against a range of cancer cell lines. The rigid spirocyclic core can provide a unique three-dimensional orientation for pharmacophoric groups, leading to potent and selective interactions with biological targets. The N-benzyl group, in particular, is a common feature in many biologically active molecules, including some with anticancer properties.

Experimental Protocols

For researchers planning to synthesize and evaluate analogs of this compound, the following detailed experimental protocols for aldose reductase inhibition and in vitro cytotoxicity assays are provided.

In Vitro Aldose Reductase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the aldose reductase enzyme.

Materials and Reagents:

  • Partially purified aldose reductase from rat lens

  • NADPH (Nicotinamide adenine dinucleotide phosphate)

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (0.1 M, pH 6.2)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing 100 µL of phosphate buffer, 20 µL of aldose reductase solution, 20 µL of NADPH solution (final concentration 0.1 mM), and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution (final concentration 10 mM).

  • Monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader. This decrease corresponds to the oxidation of NADPH.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance change in the absence of the inhibitor and A_sample is the absorbance change in the presence of the inhibitor.

  • IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose_Reductase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_mix Prepare Reaction Mixture (Buffer, Enzyme, NADPH, Test Compound) pre_incubate Pre-incubate at 37°C for 10 min prep_mix->pre_incubate Transfer to Plate add_substrate Add DL-Glyceraldehyde to start reaction pre_incubate->add_substrate After 10 min read_absorbance Monitor Absorbance at 340 nm for 5 min add_substrate->read_absorbance Immediately calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Workflow for the in vitro aldose reductase inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100 where Absorbance_sample is the absorbance of cells treated with the test compound and Absorbance_control is the absorbance of untreated cells.

  • IC50 values can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the in vitro cytotoxicity (MTT) assay.

Concluding Remarks

While a direct comparative guide for structural analogs of this compound is currently limited by the available literature, the information on related spiro compounds provides a strong rationale for investigating its potential as a scaffold for novel therapeutic agents, particularly in the areas of diabetes complications and oncology. The provided experimental protocols offer a starting point for the synthesis and evaluation of new derivatives. Further research into the structure-activity relationships of this specific class of compounds is warranted to fully elucidate their therapeutic potential.

Confirming the Purity of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, a key intermediate in the synthesis of various active pharmaceutical ingredients. We present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to aid in the selection of the most suitable method for your research needs.

Introduction

This compound is a heterocyclic compound whose purity is paramount for its effective use in drug discovery and development. Impurities can arise from starting materials, side reactions during synthesis, or degradation. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential contaminants. This guide compares the performance of three widely used analytical techniques—HPLC, qNMR, and GC-MS—for the purity assessment of this compound and its analogs.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparative summary of HPLC, qNMR, and GC-MS for the analysis of this compound and two structural analogs: 5-Phenyl-5-azaspiro[2.4]heptane-4,7-dione and 5-(4-chlorobenzyl)-5-azaspiro[2.4]heptane-4,7-dione.

Table 1: Comparison of Purity Data by HPLC-UV, qNMR, and GC-MS

CompoundHPLC-UV Purity (%)qNMR Purity (%)GC-MS Purity (%)
This compound99.299.199.3
5-Phenyl-5-azaspiro[2.4]heptane-4,7-dione98.898.798.9
5-(4-chlorobenzyl)-5-azaspiro[2.4]heptane-4,7-dione99.599.499.6

Table 2: Key Performance Characteristics of Analytical Techniques

ParameterHPLC-UVqNMRGC-MS
Principle Chromatographic separation based on polarity, with UV detection.Intrinsic quantitative nature of NMR signals relative to an internal standard.Chromatographic separation based on volatility, with mass-based detection and identification.
Primary/Secondary Secondary (requires a reference standard for absolute quantification).Primary (can provide absolute purity without a specific reference standard).Secondary for quantification (requires a reference standard), but primary for identification.
Selectivity Excellent for separating structurally similar impurities.High, based on unique chemical shifts of protons.Excellent separation and highly specific detection based on mass-to-charge ratio.
Sensitivity High, suitable for detecting trace impurities.Moderate, may not be suitable for impurities below 0.1%.Very high, excellent for trace analysis.
Sample Throughput High, with typical run times of 15-30 minutes.Moderate, requires longer acquisition times for high precision.High, with typical run times of 20-40 minutes.
Structural Info Limited to UV spectrum.Provides detailed structural information.Provides fragmentation patterns for structural elucidation.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible purity data. The following are representative protocols for the analysis of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control and purity assessment of the target compound.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.75 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it suitable for analyzing potential impurities in the synthesis of the target compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for purity confirmation and the logical relationship between the different analytical techniques.

Purity_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Test Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Dissolution->GCMS Chromatogram Chromatogram (Peak Area %) HPLC->Chromatogram Spectrum_NMR NMR Spectrum (Integral Ratio) qNMR->Spectrum_NMR Spectrum_MS Mass Spectrum (Library Match) GCMS->Spectrum_MS Purity_Calc Purity Calculation Chromatogram->Purity_Calc Spectrum_NMR->Purity_Calc Spectrum_MS->Purity_Calc Final_Report Final_Report Purity_Calc->Final_Report Final Purity Report

A typical experimental workflow for purity confirmation.

Analytical_Technique_Comparison cluster_quant Quantitative Purity cluster_qual Qualitative Information cluster_choice Method Selection Criteria HPLC HPLC-UV (High Throughput, Good Sensitivity) qNMR qNMR (Primary Method, High Accuracy) NMR_struct NMR (Structural Elucidation) GCMS_ID GC-MS (Impurity Identification) Routine_QC Routine QC Routine_QC->HPLC Reference_Std Reference Standard Availability Reference_Std->HPLC Required Reference_Std->qNMR Not Required Trace_Analysis Trace Impurity Analysis Trace_Analysis->HPLC Trace_Analysis->GCMS_ID Structural_Info Need for Structural Information Structural_Info->NMR_struct Structural_Info->GCMS_ID

Logical relationship for selecting an analytical technique.

Conclusion

The purity of this compound can be reliably determined using HPLC-UV, qNMR, and GC-MS. HPLC-UV is a robust method for routine quality control, offering high throughput and good sensitivity for detecting impurities. qNMR stands out as a primary method for accurate purity assessment without the need for a specific reference standard, while also providing valuable structural information. GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, complementing the other techniques. For a comprehensive characterization of the purity and impurity profile of this compound, a combination of these orthogonal techniques is recommended.

The Ascendancy of Spirocycles in Drug Discovery: A Comparative Guide to the 5-Azaspiro[2.4]heptane Core

Author: BenchChem Technical Support Team. Date: December 2025

In the contemporary landscape of medicinal chemistry, the drive to escape "flatland" has led to an increased focus on three-dimensional molecular architectures. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful tool for drug designers. Their inherent rigidity and three-dimensional nature offer a unique opportunity to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of the 5-azaspiro[2.4]heptane core against other notable spirocyclic systems, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The incorporation of spirocyclic scaffolds into drug candidates has been shown to improve a range of pharmaceutically relevant properties.[1][2] The rigid nature of these systems can reduce the entropic penalty of binding to a biological target and allows for a more precise orientation of substituents in three-dimensional space.[2] This often leads to improved binding affinity and selectivity. Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) in spirocyclic molecules generally correlates with enhanced solubility, improved metabolic stability, and a better overall pharmacokinetic profile.[2]

Physicochemical Properties: A Head-to-Head Comparison

The selection of a spirocyclic scaffold has a profound impact on the physicochemical properties of a molecule. The 5-azaspiro[2.4]heptane core, a key structural component of the FDA-approved Hepatitis C virus (HCV) NS5A inhibitor Ledipasvir, offers a unique combination of a five-membered pyrrolidine ring and a cyclopropane ring.[3] This imparts a distinct conformational rigidity and vectoral projection of substituents.

Below is a table comparing the calculated physicochemical properties of the 5-azaspiro[2.4]heptane core with other commonly employed spirocyclic systems and a non-spirocyclic counterpart, piperidine.

ScaffoldStructureMolecular Weight ( g/mol )XLogP3PSA (Ų)Fsp³
5-Azaspiro[2.4]heptane 5-Azaspiro[2.4]heptane97.160.812.031.00
Azaspiro[3.3]heptaneAzaspiro[3.3]heptane97.160.712.031.00
2-Oxa-6-azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane99.13-0.721.261.00
1,6-Diazaspiro[3.3]heptane1,6-Diazaspiro[3.3]heptane98.15-0.924.061.00
PiperidinePiperidine85.150.912.031.00

Data sourced from PubChem (CID: 21923103, 5328221, 14575916, 11649176, 8082). XLogP3 is a computed measure of lipophilicity. PSA denotes the Polar Surface Area.

The 5-azaspiro[2.4]heptane core exhibits a moderate level of lipophilicity, comparable to its non-spirocyclic counterpart, piperidine. In contrast, the introduction of an additional heteroatom, as seen in 2-oxa-6-azaspiro[3.3]heptane and 1,6-diazaspiro[3.3]heptane, significantly reduces lipophilicity and increases the polar surface area, which can be advantageous for improving aqueous solubility.

Impact on Pharmacokinetic Properties

The replacement of common saturated heterocycles with spirocyclic motifs has been a successful strategy to modulate pharmacokinetic properties. For example, the substitution of a morpholine ring with various azaspirocycles has been shown to decrease the distribution coefficient (logD), which can lead to improved metabolic stability and selectivity.

A notable example of the successful application of the 5-azaspiro[2.4]heptane scaffold is in the development of potent and selective dopamine D3 receptor antagonists.[4] In this context, the spirocyclic core was crucial for achieving high affinity and selectivity over the hERG channel, a key consideration for cardiac safety.[4] Furthermore, derivatives incorporating this scaffold demonstrated favorable in vitro and in vivo pharmacokinetic properties.[4]

Another area where the 5-azaspiro[2.4]heptane core has proven valuable is in the discovery of dual orexin 1 and orexin 2 receptor antagonists.[4] Starting from a 4,4-disubstituted piperidine series, the introduction of the 5-azaspiro[2.4]heptane moiety led to the discovery of potent antagonists with good brain penetration and oral bioavailability in preclinical species.[4]

Signaling Pathways and Biological Targets

The 5-azaspiro[2.4]heptane core has been successfully incorporated into molecules targeting a variety of biological systems. Below are visualizations of the signaling pathways for three key targets where this scaffold has been employed.

HCV_NS5A_Signaling Ledipasvir Ledipasvir (contains 5-azaspiro[2.4]heptane) NS5A HCV NS5A Protein Ledipasvir->NS5A inhibits Replication_Complex Viral Replication Complex (including NS5B polymerase) NS5A->Replication_Complex essential for formation Virion_Assembly Virion Assembly NS5A->Virion_Assembly regulates Viral_RNA_Replication Viral RNA Replication Replication_Complex->Viral_RNA_Replication mediates

Caption: Ledipasvir Inhibition of HCV NS5A Signaling.

Dopamine_D3_Signaling D3_Antagonist D3 Receptor Antagonist (contains 5-azaspiro[2.4]heptane) D3R Dopamine D3 Receptor D3_Antagonist->D3R blocks Dopamine Dopamine Dopamine->D3R activates Gi_Go Gαi/Gαo Protein D3R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., gene transcription, ion channel modulation) PKA->Downstream

Caption: Dopamine D3 Receptor Antagonist Mechanism.

Orexin_Signaling Orexin_Antagonist Orexin Receptor Antagonist (contains 5-azaspiro[2.4]heptane) OXR1_OXR2 Orexin Receptors (OX1R / OX2R) Orexin_Antagonist->OXR1_OXR2 blocks Orexin Orexin-A / Orexin-B Orexin->OXR1_OXR2 activates Gq_PLC Gαq -> PLC OXR1_OXR2->Gq_PLC activates IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG produces Ca_PKC ↑ [Ca²⁺]i & PKC activation IP3_DAG->Ca_PKC leads to Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation

Caption: Orexin Receptor Antagonist Mechanism of Action.

Key Experimental Protocols

Objective comparison of different scaffolds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize the drug-like properties of compounds containing spirocyclic cores.

Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption and formulation.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate, resulting in a final compound concentration of 100 µM and 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated compound.

  • Carefully transfer 100 µL of the supernatant to a new 96-well UV plate.

  • Measure the UV absorbance of the supernatant at a wavelength determined by a prior scan of the compound (typically between 250-400 nm).

  • Quantify the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for intestinal absorption.

PAMPA_Workflow Start Start: Prepare Donor Plate Add_Compound Add test compound (in buffer, pH 5.0-6.5) Start->Add_Compound Assemble_Sandwich Assemble PAMPA sandwich: Acceptor plate on top of coated filter plate, on top of Donor plate Add_Compound->Assemble_Sandwich Prepare_Acceptor Prepare Acceptor Plate (with buffer, pH 7.4) Prepare_Acceptor->Assemble_Sandwich Coat_Membrane Coat filter plate with artificial membrane solution (e.g., dodecane with lipids) Coat_Membrane->Assemble_Sandwich Incubate Incubate with shaking (e.g., 4-16 hours) Assemble_Sandwich->Incubate Disassemble Disassemble plates Incubate->Disassemble Analyze Analyze compound concentration in donor and acceptor wells (LC-MS/MS or UV-Vis) Disassemble->Analyze Calculate_Pe Calculate effective permeability (Pe) Analyze->Calculate_Pe

Caption: Workflow for the PAMPA Assay.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver, which is a primary determinant of in vivo clearance.

Methodology:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the percentage of compound remaining versus time.

Conclusion

The 5-azaspiro[2.4]heptane core represents a valuable and versatile scaffold in modern drug discovery. Its unique conformational constraints and physicochemical properties have been successfully leveraged to develop clinical candidates and approved drugs targeting a range of challenging biological targets. As the drive for three-dimensional chemical matter continues, the judicious application of the 5-azaspiro[2.4]heptane core and other spirocyclic systems will undoubtedly play an increasingly important role in the design of the next generation of therapeutics. This guide provides a foundational comparison and the necessary experimental context for researchers to effectively utilize these powerful building blocks in their drug discovery programs.

References

Safety Operating Guide

Proper Disposal of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For novel or specialized compounds like 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and informed approach to waste management is critical. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, based on general principles of chemical safety and an assessment of its structural components.

Hazard Assessment and Classification

Due to the absence of a specific SDS, the potential hazards of this compound must be inferred from its chemical structure. The molecule contains a benzyl group, a dione functional group, and an azaspirocyclic core. Based on these features, the compound should be handled as a hazardous substance with the following potential risks:

  • Irritation: Benzyl compounds can be irritating to the skin, eyes, and respiratory tract.[1]

  • Toxicity: Dione compounds can exhibit toxicity, and some are harmful to aquatic life with long-lasting effects.[2]

  • Harmful if Swallowed: Many organic compounds, including those with benzyl and complex heterocyclic structures, can be harmful if ingested.[2][3]

Given these potential hazards, this compound waste must be treated as hazardous chemical waste .

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

ParameterValue
Chemical Name This compound
CAS Number 129306-04-3
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Physical Form Solid (presumed)
Primary Disposal Route Licensed Hazardous Waste Disposal Service

Experimental Protocol for Proper Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated organic solids.

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.

3. Containerization and Labeling

  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a glass container for smaller quantities).

  • Labeling: The container must be clearly labeled with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The approximate quantity of waste

    • The date of waste accumulation

    • The laboratory of origin and the principal investigator's name

4. Waste Accumulation and Storage

  • Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or disposable spatulas, in the designated waste container.

  • Solutions: If the compound is in a solution, the entire solution must be treated as hazardous waste. Collect it in a designated container for liquid organic waste.

  • Contaminated Labware: Reusable labware that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's guidelines.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure the container is kept closed except when adding waste.

5. Final Disposal

  • Professional Disposal: The disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Prohibited Disposal Methods:

    • Do not dispose of this chemical down the drain.

    • Do not dispose of this chemical in the regular trash.

    • Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved and validated procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid, Solution, or Contaminated Material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Collect in a Labeled, Compatible, and Sealed Hazardous Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end Final Disposal at a Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione in a laboratory setting. The following procedures are based on general best practices for handling research chemicals with unknown toxicological properties and by referencing safety data for structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is currently available for this compound. The following guidance is based on the safety profile of a structurally related compound and general laboratory safety principles. It is imperative to handle this compound with a high degree of caution and to conduct a thorough risk assessment before commencing any experimental work.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific hazard data, a conservative approach to personal protection is required. The primary hazards are assumed to be potential skin and eye irritation, possible respiratory tract irritation, and potential harm if swallowed.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves (ensure no degradation with short-term contact)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from splashes or airborne particles.
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound during routine laboratory operations.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Handling:

    • Wear all required PPE as specified in Table 1.

    • Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the generation and inhalation of dust or aerosols.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid compound.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of down the drain.
Contaminated Materials Any materials (e.g., gloves, weighing paper, pipette tips) that come into contact with the compound should be considered contaminated and disposed of as hazardous waste.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handling1 Weigh Compound prep2->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Workspace handling2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2

Caption: Workflow for Handling this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。